molecular formula C10H22N2O5 B609260 m-PEG4-Hydrazide

m-PEG4-Hydrazide

Numéro de catalogue: B609260
Poids moléculaire: 250.29 g/mol
Clé InChI: BWJIGUIALJCPML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

m-PEG4-hydrazide is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJIGUIALJCPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-PEG4-Hydrazide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

m-PEG4-Hydrazide is a heterobifunctional crosslinker and PEGylation reagent that has become an invaluable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, comprising a methoxy-terminated tetra-polyethylene glycol (PEG) spacer and a reactive hydrazide group, imparts favorable physicochemical properties to modified biomolecules, including enhanced solubility, stability, and reduced immunogenicity. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in glycoprotein (B1211001) conjugation, and its applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Physicochemical Properties

This compound is a chemical compound that features a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) chain. One end of the PEG chain is capped with a chemically inert methoxy (B1213986) group, while the other end is functionalized with a hydrazide group (-NH-NH2). This terminal hydrazide is reactive towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone linkage. This reactivity is the basis for its utility in bioconjugation.

It is important to note that commercial preparations of "this compound" may vary in the precise length of the linker connecting the PEG chain to the hydrazide group, leading to different molecular formulas and weights. The two most commonly encountered variants are detailed below. Researchers should consult the certificate of analysis for the specific product they are using.

Table 1: Physicochemical Properties of Common this compound Variants

PropertyVariant 1Variant 2
Chemical Structure CH₃O-(CH₂CH₂O)₄-CH₂CH₂C(=O)NHNH₂CH₃O-(CH₂CH₂O)₄-C(=O)NHNH₂
CAS Number 1449390-68-4[1][2][3]1449390-65-1
Molecular Formula C₁₀H₂₂N₂O₅[1][2]C₁₂H₂₆N₂O₆
Molecular Weight 250.29 g/mol 294.35 g/mol
Appearance White to off-white solid or liquidColorless liquid or solid
Purity Typically ≥95%Typically ≥97%
Solubility Soluble in water, DMF, DCM, DMSOSoluble in water and many organic solvents
Storage Conditions -20°C, protected from light and moisture-18°C to -20°C, long-term storage

Table 2: Stability and Reactivity Data

ParameterDescription
Hydrazone Linkage Stability The hydrazone bond formed is relatively stable, but its stability is pH-dependent. It is more stable at neutral to physiological pH (around 7.4) and becomes more labile under acidic conditions (pH < 6), which can be advantageous for drug release in the acidic microenvironment of tumors or within lysosomes. The hydrolysis rate is influenced by the substituents adjacent to the hydrazone bond.
Reactivity The hydrazide group reacts specifically with aldehydes and ketones. The reaction rate can be increased by using a catalyst such as aniline.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of biomedical research.

PEGylation of Proteins and Peptides

PEGylation, the process of attaching PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound is particularly useful for the site-specific PEGylation of glycoproteins. The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehyde groups, which then serve as specific attachment points for the hydrazide group of the PEG reagent. This approach helps to preserve the biological activity of the protein by directing the modification away from the protein's active sites.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be used as a linker to connect a cytotoxic drug (payload) to a monoclonal antibody. The resulting ADC can selectively target tumor cells that express the specific antigen recognized by the antibody. Upon binding to the tumor cell, the ADC is internalized, and the payload is released, leading to cancer cell death. The PEG component of the linker can improve the solubility and stability of the ADC.

ADC_Mechanism cluster_adc Antibody-Drug Conjugate (ADC) Mechanism of Action ADC ADC binds to Tumor Cell Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., via linker cleavage) Lysosome->Payload_Release Cell_Death Payload Induces Cell Death Payload_Release->Cell_Death

Caption: ADC Mechanism of Action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be incorporated as a linker in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Cycle cluster_protac PROTAC Catalytic Cycle PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recycling PROTAC Recycling Ubiquitination->Recycling Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in the conjugation to glycoproteins.

Step 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein using sodium periodate (B1199274) to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., antibody) solution (1-10 mg/mL)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Desalting column (e.g., Sephadex G-25)

  • Light-protective tubes (e.g., amber tubes or tubes wrapped in aluminum foil)

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution in Oxidation Buffer.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended. For oxidation of other sugar residues, a higher concentration of up to 10 mM can be used.

    • Incubate the reaction for 30 minutes at room temperature or on ice, in the dark.

  • Quenching (Optional but Recommended): To stop the reaction, a quenching agent such as glycerol (B35011) can be added to a final concentration of 10-20 mM.

  • Purification: Immediately after the incubation, remove excess sodium periodate and byproducts by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5. The oxidized glycoprotein is now ready for conjugation.

Step 2: Conjugation of this compound to the Oxidized Glycoprotein

This protocol details the reaction of the hydrazide-functionalized PEG with the aldehyde-containing glycoprotein to form a stable hydrazone bond.

Materials:

  • Oxidized glycoprotein solution (from Step 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the purified oxidized glycoprotein solution. A molar excess of the PEG reagent (typically 20-50 fold) is recommended to drive the reaction to completion.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature. The optimal reaction time and molar ratio of PEG to protein may need to be determined empirically.

    • The reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).

Step 3: Purification of the PEGylated Glycoprotein

This protocol describes the purification of the this compound-conjugated glycoprotein from unreacted PEG reagent and other reaction components using size-exclusion chromatography (SEC).

Materials:

  • Conjugation reaction mixture (from Step 2)

  • Size-Exclusion Chromatography (SEC) system

  • SEC column appropriate for the size of the protein conjugate

  • Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading: Load the conjugation reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the sample with the Purification Buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius than the unconjugated protein and the unreacted PEG reagent, will typically elute earlier.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated glycoprotein. Pool the desired fractions.

Experimental_Workflow cluster_workflow Glycoprotein Conjugation Workflow Start Glycoprotein Oxidation Step 1: Oxidation (NaIO₄, pH 5.5) Start->Oxidation Purification1 Desalting Column Oxidation->Purification1 Aldehyde_Protein Aldehyde-functionalized Glycoprotein Purification1->Aldehyde_Protein Conjugation Step 2: Conjugation (this compound) Aldehyde_Protein->Conjugation PEGylated_Protein PEGylated Glycoprotein (Crude) Conjugation->PEGylated_Protein Purification2 Step 3: Purification (Size-Exclusion Chromatography) PEGylated_Protein->Purification2 Final_Product Purified PEGylated Glycoprotein Purification2->Final_Product

Caption: Experimental workflow for glycoprotein conjugation.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Store the compound at -20°C in a dry, dark place to prevent degradation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with its specific reactivity towards carbonyls, enables the precise and site-specific modification of biomolecules. The ability to enhance the physicochemical and pharmacokinetic properties of proteins and to serve as a critical linker in advanced therapeutic platforms like ADCs and PROTACs underscores its significance in modern biomedical research and drug discovery. The detailed protocols and technical information provided in this guide aim to facilitate the effective application of this compound in a variety of research and development endeavors.

References

An In-depth Technical Guide to m-PEG4-Hydrazide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-hydrazide with four ethylene (B1197577) glycol units (m-PEG4-Hydrazide). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications in bioconjugation and drug delivery. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in scientific research.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a reactive hydrazide group. The PEG component, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous media.[1][2] The terminal hydrazide moiety allows for the specific and efficient covalent conjugation to molecules containing carbonyl groups, such as aldehydes and ketones, to form stable hydrazone linkages.[2][3] This makes this compound a valuable tool in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules.[3]

Structure and Physicochemical Properties

The chemical structure of this compound consists of a methoxy (B1213986) group at one terminus of a tetraethylene glycol chain, and a hydrazide group at the other.

Structure:

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for this compound. It is important to note that slight variations in molecular formula and weight are reported across different suppliers. The most frequently cited values are presented here.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReferences
CAS Number 1449390-68-4
Molecular Formula C10H22N2O5
Molecular Weight 250.3 g/mol
Appearance Colorless to pale yellow liquid or solid
Purity Typically ≥95%

Table 2: Solubility and Storage

PropertyDetailsReferences
Solubility Soluble in water, DMF, DMSO, and DCM.
Storage Conditions Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles when in solution.

Table 3: Physical Properties

PropertyValueReferences
Melting Point Not readily available (often listed as N/A, suggesting it is a liquid or low-melting solid at room temperature).
Boiling Point Not available.
pKa The pKa of the hydrazide group is lower than that of a simple amine, making it a potent nucleophile.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of this compound from m-PEG4-OH

A common route for the synthesis of this compound involves a two-step process starting from the commercially available m-PEG4-OH. The hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate, which is then displaced by hydrazine (B178648).

Step 1: Mesylation of m-PEG4-OH

  • Materials:

    • m-PEG4-OH

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (B128534) (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Argon or Nitrogen gas

    • Ice bath

  • Procedure: a. Dissolve m-PEG4-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen). b. Add triethylamine (1.3 equivalents) to the solution and cool the mixture to 0°C in an ice bath. c. Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG4-Mesylate.

Step 2: Conversion of m-PEG4-Mesylate to this compound

  • Materials:

  • Procedure: a. Dissolve the m-PEG4-Mesylate (1 equivalent) in anhydrous ethanol or DMF under an inert atmosphere. b. Add an excess of hydrazine hydrate (e.g., 10-20 equivalents). c. Heat the reaction mixture to 60-80°C and stir for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, remove the excess hydrazine and solvent under reduced pressure. f. The crude product can be purified by column chromatography or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether).

Bioconjugation of a Glycoprotein (B1211001) with this compound

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.

Step 1: Generation of Aldehyde Groups on the Glycoprotein

  • Materials:

    • Glycoprotein of interest

    • Sodium meta-periodate (NaIO4)

    • 0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5

    • Desalting column or dialysis tubing

  • Procedure: a. Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use this solution immediately. b. Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in the same acetate buffer. c. Mix equal volumes of the periodate (B1199274) solution and the glycoprotein solution. d. Incubate the reaction mixture in the dark at room temperature for 30 minutes. e. Quench the reaction by adding a quenching buffer or immediately purify the oxidized glycoprotein using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

Step 2: Hydrazone Ligation with this compound

  • Materials:

    • Oxidized glycoprotein

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • 0.1 M Sodium Acetate Buffer, pH 5.5 (or a buffer with a pH between 4 and 6)

  • Procedure: a. Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO or DMF. b. Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein solution. c. The optimal pH for hydrazone formation is typically between 4 and 6. d. Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. e. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted this compound and unconjugated protein. The choice of method depends on the size of the protein and the extent of PEGylation.

Method 1: Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unconjugated protein.

  • Procedure: a. Equilibrate an SEC column (e.g., Sephadex G-25 for desalting or a high-resolution resin like Superdex for fractionation) with a suitable buffer (e.g., PBS, pH 7.4). b. Load the reaction mixture onto the column. c. Elute the sample with the equilibration buffer. d. Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated protein.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. This method is particularly useful for purifying PEGylated peptides.

  • Procedure: a. Equilibrate an RP-HPLC column (e.g., C4 or C18) with a mobile phase of high polarity (e.g., water with 0.1% TFA). b. Inject the sample onto the column. c. Elute the bound molecules using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). d. Monitor the elution profile by UV absorbance (e.g., at 214 nm for peptides) and collect the fractions corresponding to the PEGylated product.

Mandatory Visualizations

Synthesis and Conjugation Workflow

G cluster_synthesis Synthesis of this compound cluster_conjugation Bioconjugation Workflow cluster_purification Purification mPEG4_OH m-PEG4-OH Mesylation Mesylation (MsCl, TEA) mPEG4_OH->Mesylation mPEG4_OMs m-PEG4-Mesylate Mesylation->mPEG4_OMs Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) mPEG4_OMs->Hydrazinolysis mPEG4_Hydrazide This compound Hydrazinolysis->mPEG4_Hydrazide Glycoprotein Glycoprotein Oxidation Oxidation (NaIO4) Glycoprotein->Oxidation Aldehyde_Protein Aldehyde-containing Glycoprotein Oxidation->Aldehyde_Protein Hydrazone_Ligation Hydrazone Ligation Aldehyde_Protein->Hydrazone_Ligation PEGylated_Protein PEGylated Glycoprotein Hydrazone_Ligation->PEGylated_Protein Crude_Product Crude PEGylated Protein Mixture PEGylated_Protein->Crude_Product mPEG4_Hydrazide_input This compound mPEG4_Hydrazide_input->Hydrazone_Ligation Purification_Method Purification (SEC or RP-HPLC) Crude_Product->Purification_Method Pure_Product Purified PEGylated Glycoprotein Purification_Method->Pure_Product

Caption: Workflow for the synthesis, conjugation, and purification of this compound conjugates.

Hydrazone Formation Signaling Pathway

G Aldehyde Aldehyde (on Biomolecule) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydrazide This compound Hydrazide->Intermediate Hydrazone Hydrazone Bond (Stable Conjugate) Intermediate->Hydrazone Dehydration (Acid-Catalyzed) Water H2O Intermediate->Water

Caption: Mechanism of hydrazone bond formation between an aldehyde and this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug development and the life sciences. Its hydrophilic PEG spacer and reactive hydrazide group provide a powerful combination for the modification of biomolecules, leading to improved solubility, stability, and pharmacokinetic profiles. The detailed protocols and diagrams in this guide offer a solid foundation for the successful application of this compound in various research endeavors.

References

An In-depth Technical Guide to the Core Mechanism of Action of m-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol-hydrazide (m-PEG4-Hydrazide). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemistry, applications, and practical considerations of this versatile bioconjugation reagent.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action of this compound lies in the chemoselective reaction between its terminal hydrazide group (-NH-NH₂) and a carbonyl group (an aldehyde or a ketone) on a target molecule. This condensation reaction results in the formation of a stable hydrazone bond.

The reaction proceeds in a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N double bond of the hydrazone.

This ligation is highly efficient and can be performed under mild aqueous conditions, making it suitable for the modification of sensitive biomolecules.

The Role of the m-PEG4 Linker

The m-PEG4 (methoxy-tetraethylene glycol) component of the molecule is not merely a spacer but plays a crucial role in the overall functionality and application of the reagent:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the target molecule to which it is conjugated. This is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation.

  • Reduced Steric Hindrance: The flexible and linear PEG4 spacer provides sufficient distance between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of proteins or the binding affinity of antibodies.

  • Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce nonspecific interactions with other proteins and surfaces. This "stealth" effect can prolong the circulation half-life of therapeutic molecules in vivo.

  • Controlled Monofunctionality: The methoxy (B1213986) cap on one end of the PEG chain ensures that the molecule is monofunctional, reacting only through the terminal hydrazide group. This prevents unwanted crosslinking and results in well-defined conjugates.

Quantitative Data on Hydrazone Bond Stability

The stability of the hydrazone bond is a critical factor in its application, particularly in drug delivery systems where controlled release is desired. The hydrolysis of the hydrazone bond is pH-dependent, being relatively stable at physiological pH (~7.4) and more labile under acidic conditions found in endosomes and lysosomes (pH 4.5-6.0). This property is often exploited for the intracellular release of drugs.

Hydrazone TypepHHalf-life (t½)Reference Compound(s)
Aliphatic Hydrazone7.420 - 150 minutesPEG-PE conjugates with various aliphatic acyl hydrazides
Aliphatic Hydrazone5.5< 2 minutesPEG-PE conjugates with various aliphatic acyl hydrazides
Aromatic Hydrazone7.4> 72 hoursPEG-PE conjugates with aromatic aldehyde
Aromatic Hydrazone5.5> 48 hoursPEG-PE conjugates with aromatic aldehyde

Note: The stability of the hydrazone bond is influenced by the electronic and steric nature of the parent aldehyde/ketone and the hydrazide.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an antibody.

Materials:

  • Antibody (e.g., IgG)

  • This compound

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Ethylene (B1197577) Glycol

  • Phosphate Buffered Saline (PBS, pH 7.2-7.4)

  • DMSO (anhydrous)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against 0.1 M Sodium Acetate Buffer (pH 5.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Generation of Aldehyde Groups:

    • Prepare a fresh solution of sodium meta-periodate in Sodium Acetate Buffer (e.g., 20 mM).

    • Add the periodate (B1199274) solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Add a 50- to 100-fold molar excess of the this compound solution to the oxidized antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted this compound by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Analytical Methods for Characterizing Conjugates
Analytical TechniquePrinciplePrimary Output
SDS-PAGE Separation by molecular weight.Shift in band size indicating successful PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures mass-to-charge ratio.Confirms the mass of the conjugate and can determine the degree of labeling.
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Purifies the conjugate and can provide information on aggregation.
Reverse-Phase HPLC (RP-HPLC) Separates based on hydrophobicity.Can be used to quantify unreacted components and the purified conjugate.
UV-Vis Spectroscopy Measures absorbance of light.Can be used to determine protein concentration and, in some cases, monitor the reaction.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product mPEG4_Hydrazide This compound (-NH-NH2) Formation Nucleophilic Addition mPEG4_Hydrazide->Formation Target_Molecule Target Molecule with Carbonyl (C=O) Target_Molecule->Formation Intermediate Carbinolamine Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Formation->Intermediate Hydrazone_Conjugate Stable Hydrazone Conjugate (C=N-NH-) Dehydration->Hydrazone_Conjugate

Caption: Mechanism of hydrazone bond formation.

G Start Start: Antibody Solution Step1 1. Buffer Exchange (0.1 M Sodium Acetate, pH 5.5) Start->Step1 Step2 2. Periodate Oxidation (NaIO4) Step1->Step2 Step3 3. Quench Reaction (Ethylene Glycol) Step2->Step3 Step4 4. Purification of Oxidized Ab (Desalting Column) Step3->Step4 Step5 5. Add this compound Step4->Step5 Step6 6. Incubation (2-4h, RT) Step5->Step6 Step7 7. Purification of Conjugate (SEC or Dialysis) Step6->Step7 End End: Purified Antibody-PEG Conjugate Step7->End

Caption: Experimental workflow for antibody conjugation.

G cluster_properties Properties cluster_applications Applications mPEG4_Hydrazide This compound Solubility Increased Solubility mPEG4_Hydrazide->Solubility Steric_Hindrance Reduced Steric Hindrance mPEG4_Hydrazide->Steric_Hindrance Biocompatibility Improved Biocompatibility mPEG4_Hydrazide->Biocompatibility Monofunctionality Controlled Conjugation mPEG4_Hydrazide->Monofunctionality Drug_Delivery Drug Delivery Solubility->Drug_Delivery Protein_Modification Protein Modification Steric_Hindrance->Protein_Modification Biocompatibility->Drug_Delivery Monofunctionality->Protein_Modification Diagnostics Diagnostics Monofunctionality->Diagnostics

Caption: Logical relationships of this compound properties and applications.

An In-depth Technical Guide to the Reactivity of m-PEG4-Hydrazide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of methoxy-polyethylene glycol-4-hydrazide (m-PEG4-Hydrazide) with aldehydes and ketones. This reaction, which results in the formation of a hydrazone linkage, is a cornerstone of bioconjugation chemistry, enabling the precise and efficient labeling and modification of biomolecules and the construction of advanced drug delivery systems. This document details the reaction mechanism, kinetics, stability, and provides detailed experimental protocols for its application.

Core Principles of Hydrazone Formation

The reaction between a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction that proceeds in two main steps: the formation of a tetrahedral intermediate and the subsequent acid-catalyzed dehydration to form the stable hydrazone product.

Reaction Mechanism

The formation of a hydrazone is a reversible process that is highly dependent on the pH of the reaction medium.[1] The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to yield the hydrazone.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water and Hydrazone Formation: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.

// Reactants Aldehyde [label="R-CHO\n(Aldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mPEG4Hydrazide [label="m-PEG4-NH-NH₂\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates and Products TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedCarbinolamine [label="Protonated\nCarbinolamine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="R-CH=N-NH-PEG4-m\n(Hydrazone)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for reaction conditions H_plus [label="+ H⁺", shape=none, fontcolor="#EA4335"]; minus_H2O [label="- H₂O", shape=none, fontcolor="#4285F4"]; minus_H_plus [label="- H⁺", shape=none, fontcolor="#EA4335"];

// Edges {rank=same; Aldehyde; mPEG4Hydrazide;} {Aldehyde, mPEG4Hydrazide} -> TetrahedralIntermediate [label="Nucleophilic\nAttack"]; TetrahedralIntermediate -> Carbinolamine [label="Proton\nTransfer"]; Carbinolamine -> ProtonatedCarbinolamine [headport="w", tailport="e"]; H_plus -> Carbinolamine [dir=none]; ProtonatedCarbinolamine -> Hydrazone; ProtonatedCarbinolamine -> minus_H2O [dir=none, label="Dehydration"]; Hydrazone -> minus_H_plus [dir=none]; } caption: "Hydrazone Formation Mechanism"

Influence of pH on Reactivity

The rate of hydrazone formation is highly pH-dependent, typically exhibiting a bell-shaped curve.[1] The optimal pH for the reaction is a balance between two opposing factors:

  • Nucleophilicity of the Hydrazide: At low pH (typically below 3-4), the hydrazide becomes protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[1]

  • Acid-Catalyzed Dehydration: As the pH is lowered from neutral, the dehydration step is acid-catalyzed, leading to an increase in the overall reaction rate. However, at very high pH, the lack of protons slows down this crucial elimination step.[1]

For most applications, the optimal pH for hydrazone formation is in the mildly acidic range of 4.5 to 6.0 .[1]

// Nodes pH_Low [label="Low pH (< 4)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Optimal [label="Optimal pH (4.5 - 6.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_High [label="High pH (> 7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate_Slow_Protonation [label="Slow Reaction Rate\n(Protonated Hydrazide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rate_Fast [label="Fast Reaction Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rate_Slow_Dehydration [label="Slow Reaction Rate\n(Slow Dehydration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pH_Low -> Rate_Slow_Protonation; pH_Optimal -> Rate_Fast; pH_High -> Rate_Slow_Dehydration; } caption: "pH Influence on Reaction Rate"

Reactivity of Aldehydes vs. Ketones

In general, aldehydes are more reactive towards hydrazone formation than ketones. This difference in reactivity can be attributed to two main factors:

  • Steric Hindrance: The carbonyl carbon in aldehydes is less sterically hindered, with only one alkyl/aryl group and a small hydrogen atom, allowing for easier nucleophilic attack by the hydrazide. Ketones, with two bulkier alkyl/aryl groups, present greater steric hindrance.

  • Electronic Effects: The two alkyl groups in ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the carbonyl carbon of an aldehyde.

Stability of the Hydrazone Bond

The hydrazone bond is a dynamic covalent bond, meaning its formation is reversible. The stability of the hydrazone linkage is also pH-dependent, with hydrolysis (the reverse reaction) being favored under acidic conditions. The stability of the hydrazone bond is a critical consideration in drug delivery systems, where cleavage of the bond at the lower pH of tumor microenvironments or endosomes can be utilized for targeted drug release.

The structure of the carbonyl compound significantly influences the stability of the resulting hydrazone:

  • Hydrazones from Aromatic Aldehydes: These are generally more stable than those derived from aliphatic aldehydes due to the conjugation of the C=N double bond with the aromatic ring, which provides resonance stabilization.

  • Hydrazones from Aliphatic Aldehydes: These are more susceptible to hydrolysis, particularly at acidic pH.

Quantitative Data

The following tables summarize key quantitative data related to the stability of PEG-hydrazone conjugates.

Table 1: Stability of PEG-Hydrazone Conjugates Derived from Aliphatic Aldehydes
pH Half-life
7.4 (Physiological)20 - 150 minutes
5.5 (Acidic)< 2 minutes
Data adapted from studies on mPEG-hydrazide-PE conjugates. The exact half-life at pH 7.4 depends on the specific acyl hydrazide linker used.
Table 2: Stability of PEG-Hydrazone Conjugates Derived from Aromatic Aldehydes
pH Half-life
7.4 (Physiological)> 72 hours
5.5 (Acidic)> 48 hours
Data adapted from studies on mPEG-hydrazide-PE conjugates.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

General Protocol for Hydrazone Formation

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Anhydrous solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Weak acid catalyst (e.g., acetic acid) or a buffer solution at the desired pH (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen solvent.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • If not using a buffered solution, add a catalytic amount of a weak acid (e.g., 1-2 drops of acetic acid). If using a buffer, ensure the pH is within the optimal range of 4.5-6.0.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

  • Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

Protocol for Antibody Labeling with this compound

This protocol outlines the site-specific labeling of antibodies through the oxidation of their carbohydrate moieties to generate aldehydes, followed by reaction with this compound.

Materials:

  • Antibody to be labeled

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

Part A: Generation of Aldehyde Groups on the Antibody

  • Prepare the antibody solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

  • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

  • Add the periodate (B1199274) solution to the antibody solution at a 1:1 volume ratio.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Remove the excess periodate by passing the solution through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.

Part B: Conjugation with this compound

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

  • Add the this compound stock solution to the oxidized antibody solution. A 50 to 100-fold molar excess of the hydrazide is typically used.

  • Incubate the reaction mixture for 2-4 hours at room temperature.

  • Purify the labeled antibody from excess this compound using a desalting column pre-equilibrated with PBS, pH 7.4.

Part C: Characterization of the Conjugate

The degree of labeling (DOL) and the integrity of the conjugate can be assessed by various analytical techniques, including:

  • UV-Vis Spectroscopy: To determine the protein concentration and, if the PEG-hydrazide contains a chromophore, the DOL.

  • HPLC (Size-Exclusion or Reversed-Phase): To assess the purity and aggregation of the conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the exact mass of the conjugate, which can be used to calculate the DOL.

// Nodes Start [label="Start:\nAntibody in Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="1. Oxidation:\nAdd Sodium meta-periodate\n(Generate Aldehydes)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="2. Purification:\nDesalting Column\n(Remove excess periodate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="3. Conjugation:\nAdd this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="4. Purification:\nDesalting Column\n(Remove excess hydrazide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="5. Characterization:\n(HPLC, Mass Spec, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nPurified Antibody-PEG Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Oxidation; Oxidation -> Purification1; Purification1 -> Conjugation; Conjugation -> Purification2; Purification2 -> Characterization; Characterization -> End; } caption: "Antibody Labeling Workflow"

Conclusion

The reaction of this compound with aldehydes and ketones provides a robust and versatile method for the modification and labeling of a wide range of molecules. A thorough understanding of the reaction mechanism, particularly the influence of pH, and the relative reactivity and stability of the resulting hydrazone bond, is crucial for the successful design and execution of bioconjugation strategies. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful chemical tool in their work.

References

In-Depth Technical Guide: Solubility and Stability of m-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of m-PEG4-Hydrazide, a methoxy-terminated polyethylene (B3416737) glycol with a terminal hydrazide group. This bifunctional linker is frequently utilized in bioconjugation, drug delivery, and proteomics to improve the pharmacokinetic properties of molecules.

Core Properties of this compound

This compound is a chemical modification reagent that combines the benefits of polyethylene glycol (PEG) with the reactive properties of a hydrazide group. The PEG portion, consisting of four ethylene (B1197577) glycol units, enhances the hydrophilicity and bioavailability of the conjugated molecule. The terminal hydrazide group allows for the formation of stable hydrazone bonds with aldehydes and ketones, which are commonly found in proteins, glycoproteins, and other biomolecules after oxidative treatment.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and formulation settings. The presence of the PEG chain significantly influences its solubility characteristics.

Qualitative Solubility

This compound exhibits good solubility in a range of aqueous and organic solvents due to its hydrophilic PEG component and its relatively small size. This broad solubility makes it a versatile tool for bioconjugation reactions under diverse conditions.

Solvent TypeSolvent ExamplesSolubility
Aqueous Water, Phosphate-Buffered Saline (PBS)Soluble
Polar Organic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (B52724)Soluble
Chlorinated Organic Dichloromethane (DCM), Methylene ChlorideSoluble
Experimental Protocol: Determination of Quantitative Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

  • Add a known volume of the desired solvent to the vial.

  • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour incubation is common, with samples taken at intermediate time points (e.g., 4 and 24 hours) to ensure equilibrium has been reached.[1]

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the solution at a high speed.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the chosen analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • The calculated concentration represents the solubility of this compound in the tested solvent at the specified temperature.

G A Add excess this compound to solvent B Equilibrate by shaking at constant temperature A->B C Separate solid and liquid phases (centrifugation) B->C D Collect and dilute supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Determine solubility E->F

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile

The stability of this compound and the resulting hydrazone linkage is crucial for its intended application, particularly in drug delivery systems where controlled release is desired.

Chemical Stability of this compound

For optimal performance and longevity, this compound should be stored under appropriate conditions.

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation over long-term storage.
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen)The hydrazide group can be sensitive to oxidation and moisture.
Light Protected from lightPrevents potential photo-degradation.

It is also recommended to avoid repeated freeze-thaw cycles of solutions.

Stability of the Hydrazone Bond

The hydrazone bond formed between this compound and a carbonyl group exhibits pH-dependent stability. This characteristic is often exploited for the controlled release of conjugated molecules in acidic environments, such as endosomes and lysosomes within cells.

  • Neutral pH (e.g., ~7.4): The hydrazone bond is generally stable, which is advantageous for applications in the bloodstream.[]

  • Acidic pH (e.g., 4.5-6.5): The hydrazone bond is susceptible to hydrolysis, leading to the cleavage of the linkage and release of the conjugated molecule. The rate of hydrolysis is influenced by the electronic properties of the substituents on both the hydrazide and the carbonyl compound.

Experimental Protocol: pH-Dependent Stability Assay using HPLC

This protocol outlines a method to assess the stability of a conjugate formed with this compound at different pH values.

Materials:

  • This compound conjugate

  • Buffer solutions at various pH values (e.g., pH 5.0, 6.0, and 7.4)

  • Incubator or water bath set at 37°C

  • HPLC system with a suitable column and detector

  • Quenching solution (if necessary, to stop the degradation reaction)

Procedure:

  • Prepare stock solutions of the this compound conjugate in an appropriate solvent.

  • Dilute the stock solution into the different pH buffers to a final desired concentration.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • If necessary, quench the reaction by adding a quenching solution or by immediate freezing.

  • Analyze the samples by HPLC to quantify the amount of the intact conjugate remaining.

  • Plot the percentage of the remaining intact conjugate against time for each pH condition.

  • From this data, the half-life (t½) of the conjugate at each pH can be calculated.

G cluster_0 Sample Preparation cluster_1 Incubation and Sampling cluster_2 Analysis cluster_3 Data Interpretation A Dissolve conjugate in buffers of varying pH B Incubate at 37°C A->B C Withdraw aliquots at set time points B->C D Quench reaction (if needed) C->D E Analyze by HPLC D->E F Quantify remaining intact conjugate E->F G Plot % remaining vs. time F->G H Calculate half-life (t½) G->H

Caption: Workflow for assessing the pH-dependent stability of a hydrazone conjugate.

Analytical Quantification

Accurate quantification of this compound and its conjugates is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method Considerations
  • Column: A reverse-phase column (e.g., C18) is often suitable for separating PEGylated compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection:

    • UV-Vis Detector: If the conjugate has a chromophore, UV-Vis detection can be used.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are useful for quantifying compounds like this compound that lack a strong chromophore.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high specificity and sensitivity for quantification.

Conclusion

This compound is a valuable tool in bioconjugation and drug delivery due to its favorable solubility and the pH-sensitive nature of the hydrazone bond it forms. This guide provides a foundational understanding of its properties and outlines robust experimental protocols for the quantitative determination of its solubility and stability. Researchers and drug development professionals are encouraged to utilize these methodologies to generate specific data for their unique applications and formulations.

References

The Core Function of the PEG4 Spacer in m-PEG4-Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-Hydrazide, a heterobifunctional crosslinker, with a specific focus on the integral role of its tetra-polyethylene glycol (PEG4) spacer. This document details the spacer's impact on the physicochemical properties of conjugates, presents relevant quantitative data, and offers detailed experimental protocols for its application in bioconjugation.

Introduction to this compound and the Significance of the PEG4 Spacer

This compound is a chemical modification reagent used to link molecules together, a process known as bioconjugation. It consists of three key components: a methoxy (B1213986) (m) group, a reactive hydrazide group, and a central PEG4 spacer. The hydrazide functional group allows for the covalent attachment to molecules containing aldehyde or ketone moieties, forming a stable hydrazone bond. This reaction is particularly useful for conjugating molecules to glycoproteins after periodate (B1199274) oxidation of their sugar residues.

The PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This component is crucial as it imparts several beneficial properties to the resulting bioconjugate, significantly influencing its behavior in biological systems.[1][2]

Core Functions of the PEG4 Spacer

The PEG4 spacer serves multiple critical functions in the context of bioconjugation, primarily enhancing the overall performance and suitability of the resulting conjugate for various applications, including drug delivery and diagnostics.[1][2]

Enhanced Solubility

One of the most significant contributions of the PEG4 spacer is the increased hydrophilicity it confers upon the conjugate. Many therapeutic molecules and fluorescent dyes are hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. The PEG4 spacer, with its repeating ethylene oxide units, is highly soluble in water and can significantly improve the solubility of hydrophobic payloads.[3] This is a critical attribute for in-vivo applications, preventing aggregation and improving the overall developability of bioconjugates like antibody-drug conjugates (ADCs).

Reduced Steric Hindrance

The PEG4 spacer acts as a flexible arm, physically separating the conjugated molecules. This spatial separation minimizes steric hindrance, which can be a major obstacle in biomolecular interactions. By extending the reactive group away from the bulk of the carrier molecule (e.g., an antibody), the PEG4 spacer facilitates more efficient binding of the conjugate to its target.

Improved Pharmacokinetics and Reduced Immunogenicity

The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate. This "stealth" effect can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity. Furthermore, the increased hydrodynamic radius resulting from PEGylation can lead to reduced renal clearance, prolonging the circulation half-life of the therapeutic molecule. While the short PEG4 spacer has a modest effect compared to larger PEG chains, it still contributes to these favorable pharmacokinetic properties.

Quantitative Data

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following tables provide representative data for the physicochemical properties of the linker and the stability of the resulting hydrazone bond, based on information from suppliers and analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H22N2O5
Molecular Weight 250.3 g/mol
Purity ≥95%
Solubility Soluble in Water, DMF, DCM, DMSO
Storage Conditions -20°C, protected from light and moisture

Table 2: Representative pH-Dependent Stability of Hydrazone Bonds

Data presented is for illustrative purposes based on studies of similar hydrazone-linked conjugates and may not be specific to this compound.

pHHalf-life (t½)EnvironmentReference
4.0 - 5.0 Hours to a few daysAcidic (e.g., endosomes, lysosomes)
7.4 Days to weeksPhysiological (e.g., blood plasma)

Experimental Protocols

The following are detailed protocols for the use of this compound in common bioconjugation applications. These should be considered as starting points and may require optimization for specific molecules.

General Workflow for Glycoprotein (B1211001) Conjugation

This workflow outlines the general steps for conjugating this compound to a glycoprotein.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification cluster_4 Step 5: Characterization Oxidation Oxidize glycoprotein with sodium periodate to generate aldehydes Purification1 Remove excess periodate via desalting column Oxidation->Purification1 Conjugation React oxidized glycoprotein with this compound Purification1->Conjugation Purification2 Remove excess this compound Conjugation->Purification2 Characterization Analyze conjugate (e.g., SDS-PAGE, Mass Spec) Purification2->Characterization

Caption: General workflow for glycoprotein conjugation.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Glycan Modification

This protocol describes the site-specific conjugation of a drug to an antibody through its carbohydrate moieties using this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium acetate, pH 5.5

  • Quenching Solution: 1 M glycerol

  • Purification columns (e.g., desalting columns, size-exclusion chromatography columns)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Oxidation:

    • Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.

    • Add the periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the Reaction Buffer to remove excess periodate and glycerol.

  • Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 50-100 fold molar excess of the this compound solution to the oxidized antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC).

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Analyze the ADC by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Signaling Pathways and Logical Relationships

The application of this compound is often a key step in the synthesis of complex biotherapeutics. The following diagram illustrates the logical relationship in the creation of an ADC targeting a specific cancer cell signaling pathway.

G cluster_0 ADC Synthesis cluster_1 Cellular Interaction cluster_2 Drug Action Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug Drug->ADC Receptor Tumor-Specific Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release (pH-mediated hydrazone cleavage) Lysosome->DrugRelease Target Intracellular Target (e.g., Tubulin, DNA) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis

Caption: ADC mechanism of action.

Conclusion

The PEG4 spacer in this compound is a critical component that provides significant advantages in the field of bioconjugation. Its ability to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of conjugates makes it an invaluable tool for researchers and drug development professionals. The strategic use of this compound, guided by the principles and protocols outlined in this guide, can lead to the development of more effective and safer biotherapeutics and diagnostic agents.

References

An In-depth Technical Guide to m-PEG4-Hydrazide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG4-Hydrazide, a discrete polyethylene (B3416737) glycol (PEG) linker, and its application in the bioconjugation of proteins, peptides, and other biomolecules. Particular focus is given to its role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound and PEGylation

This compound is a chemical modification reagent used to covalently attach a hydrophilic polyethylene glycol (PEG) spacer to a biomolecule.[1] This process, known as PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of molecules.[2][3] The this compound molecule consists of a methoxy-capped polyethylene glycol chain with four repeating ethylene (B1197577) glycol units, terminating in a hydrazide functional group (-NH-NH2).[4][5]

The PEG component of the linker imparts several advantageous characteristics to the conjugated biomolecule:

  • Increased Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of hydrophobic drugs or proteins, preventing aggregation.

  • Extended Circulating Half-Life: The PEG moiety increases the hydrodynamic volume of the conjugate, which reduces renal clearance and shields it from proteolytic degradation, thereby prolonging its presence in the bloodstream.

  • Reduced Immunogenicity: PEGylation can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.

The hydrazide group provides a reactive handle for specific conjugation to carbonyl groups (aldehydes and ketones) on a target biomolecule.

Chemical Properties and Specifications

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C10H22N2O5
Molecular Weight 250.3 g/mol
CAS Number 1449390-68-4
Purity Typically ≥95%
Solubility Soluble in water, DMF, DCM
Storage -20°C

Mechanism of Bioconjugation: Hydrazone Bond Formation

The primary mechanism of bioconjugation using this compound involves the reaction between the terminal hydrazide group and a carbonyl group (aldehyde or ketone) on the target biomolecule to form a stable hydrazone bond. This reaction is a type of nucleophilic addition.

Aldehydes are generally more reactive than ketones. The reaction typically proceeds under mild acidic conditions (pH 5-7), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

The formation of the hydrazone linkage is reversible, and its stability is pH-dependent. Hydrazone bonds are generally more stable than imine bonds (formed from primary amines) but can be susceptible to hydrolysis, particularly under acidic conditions. The stability of the hydrazone bond can be influenced by the electronic properties of the aldehyde or ketone it is formed with; for instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.

Hydrazone_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG4_Hydrazide This compound (R-NH-NH2) Reaction_Step Nucleophilic Addition (pH 5-7) mPEG4_Hydrazide->Reaction_Step Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone (R'-C=O) Biomolecule_Carbonyl->Reaction_Step Hydrazone_Conjugate Bioconjugate with Hydrazone Bond (R-N-N=C-R') Reaction_Step->Hydrazone_Conjugate Water Water (H2O) Reaction_Step->Water

Diagram 1: Mechanism of Hydrazone Bond Formation.

Applications in Bioconjugation

This compound is a versatile tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): A primary application is in the development of ADCs. In this context, the linker connects a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The this compound linker can be used to attach to a drug molecule that has been modified to contain an aldehyde or ketone.

  • Peptide and Protein Modification: PEGylation with this compound can improve the pharmacokinetic properties of therapeutic peptides and proteins.

  • Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or microarrays, to enhance their biocompatibility and enable the attachment of biomolecules.

  • Fluorescent Labeling: this compound can be used to attach fluorescent probes to biomolecules for imaging and diagnostic applications.

Experimental Protocols

The following sections provide generalized protocols for the conjugation of this compound to a monoclonal antibody. These protocols are based on established methods for hydrazone ligation and should be optimized for specific antibodies and payloads.

Generation of Aldehyde Groups on the Antibody

For antibodies that do not naturally contain aldehyde or ketone groups, these functionalities must be introduced. A common method is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using sodium periodate (B1199274) (NaIO4).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sodium periodate (NaIO4) solution

  • Glycerol (B35011) or ethylene glycol solution (for quenching)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).

  • Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 15-30 mM and incubate for 10-15 minutes.

  • Purification: Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.

Conjugation of this compound to the Aldehyde-Modified Antibody

Materials:

  • Aldehyde-modified antibody

  • This compound

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Anhydrous DMSO

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction: Add the this compound stock solution to the aldehyde-modified antibody solution. The molar ratio of this compound to antibody can be varied (e.g., 10:1 to 50:1) to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography (SEC) or dialysis.

Antibody_Conjugation_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Aldehyde Generation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Characterization A1 Start with Monoclonal Antibody A2 Buffer Exchange (if necessary) A1->A2 B1 Mild Oxidation with NaIO4 A2->B1 B2 Quench Reaction B1->B2 B3 Purify by Desalting Column B2->B3 C1 Add this compound B3->C1 C2 Incubate (2-4 hours) C1->C2 D1 Purify Conjugate (SEC/HIC) C2->D1 D2 Characterize (LC-MS, SDS-PAGE) D1->D2

Diagram 2: General Workflow for Antibody Conjugation.

Characterization of the Bioconjugate

Thorough characterization of the resulting bioconjugate is crucial to ensure its quality, efficacy, and safety. Key analytical techniques include:

  • Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the extent of aggregation.

  • Hydrophobic Interaction Chromatography (HIC): A valuable technique for determining the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug-linker moieties.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurement of the intact conjugate and its subunits, confirming the successful conjugation and determining the DAR.

  • SDS-PAGE: Can be used to visualize the increase in molecular weight of the antibody after conjugation.

  • UV/Vis Spectroscopy: Can be used to estimate the DAR if the drug molecule has a distinct chromophore.

Quantitative Data

The following tables summarize typical quantitative data related to bioconjugation with PEG-hydrazide linkers. It is important to note that specific values for this compound may vary depending on the specific biomolecule, reaction conditions, and the nature of the carbonyl group.

Table 1: Typical Reaction Conditions for Hydrazone Ligation

ParameterTypical Range/ValueReference(s)
pH 5.0 - 7.0
Temperature Room Temperature (20-25°C)
Molar Ratio (Linker:Biomolecule) 10:1 to 100:1
Reaction Time 2 - 24 hours

Table 2: Stability of Hydrazone Bonds

ConditionHalf-life (t1/2)Reference(s)
Acidic pH (e.g., pH 5.5) Minutes to hours
Physiological pH (pH 7.4) Hours to days
Human Plasma Varies (dependent on conjugate)

Note: The stability of the hydrazone bond is highly dependent on the specific molecular context.

Conclusion

This compound is a valuable and versatile reagent for bioconjugation, offering a straightforward method for attaching a hydrophilic PEG spacer to biomolecules containing carbonyl groups. Its application in PEGylation can significantly enhance the therapeutic properties of proteins, peptides, and other biopharmaceuticals. A thorough understanding of the reaction mechanism, optimization of conjugation protocols, and comprehensive characterization of the final conjugate are essential for the successful development of effective and safe biotherapeutics.

References

m-PEG4-Hydrazide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of m-PEG4-Hydrazide. The following sections detail the known physical and chemical properties, potential hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a PEG linker containing a terminal hydrazide group. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the compound in aqueous media. The hydrazide moiety allows for its conjugation to molecules containing aldehyde or ketone groups.

PropertyValueReference
CAS Number 1449390-68-4[1]
Molecular Formula C10H22N2O5[1]
Molecular Weight 250.3 g/mol [1]
Appearance Colorless liquid or solid
Purity ≥95%[1]
Solubility Soluble in Water, DMF, and DCM[1]

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated. However, due to the presence of a hydrazide functional group, caution is advised. Hydrazine compounds can be toxic and may have corrosive and carcinogenic properties. Therefore, it is crucial to handle this compound with appropriate care, assuming it may be hazardous until more comprehensive data is available.

Hazard CategoryClassificationReference
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring user safety.

Handling

This product should only be handled by, or under the close supervision of, personnel qualified in the handling and use of potentially hazardous chemicals. A chemical fume hood should be used for all manipulations of the compound.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationReference
Gloves Chemical-resistant gloves
Eye Protection Safety goggles
Lab Coat Standard laboratory coat
Storage

Proper storage conditions are essential to prevent degradation of the product.

Storage ConditionRecommendationReference
Temperature Store at -20°C
Light Protect from light
Container Store in closed vessels

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, mix the material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Skin Contact Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. In severe cases or if symptoms persist, seek medical attention.
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.

Experimental Protocols and Workflows

The following diagrams illustrate the general workflow for handling this compound and a typical bioconjugation experiment.

G Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Work within a certified chemical fume hood a->b c Retrieve this compound from -20°C storage b->c d Allow to equilibrate to room temperature c->d e Weigh or measure the required amount d->e f Dissolve in an appropriate solvent (e.g., DMF, DMSO) e->f g Decontaminate work surfaces f->g h Dispose of waste in accordance with regulations g->h i Return stock to -20°C storage h->i

Figure 1: Standard Handling Workflow.

G Figure 2: General Bioconjugation Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis a Prepare Aldehyde/Ketone containing biomolecule c Mix biomolecule and This compound solutions a->c b Prepare this compound solution b->c d Incubate under optimal conditions (pH, temp, time) c->d e Purify the conjugate (e.g., chromatography) d->e f Characterize the final product (e.g., MS, HPLC) e->f

Figure 2: General Bioconjugation Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials as special waste. This should be done through a licensed disposal company and in consultation with local waste disposal authorities to ensure compliance with national and regional regulations.

Disclaimer

The information provided in this guide is based on currently available data and is intended for informational purposes only. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most recent Safety Data Sheet (SDS) from the supplier and follow all institutional and governmental safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Conjugating m-PEG4-Hydrazide to Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. For glycoproteins, site-specific PEGylation targeting the glycan moieties offers the advantage of modifying the protein away from its active sites, thus preserving its biological function. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG4-hydrazide (m-PEG4-Hydrazide) to glycoproteins via hydrazone bond formation.

The fundamental principle involves two key steps. First, the cis-diol groups present in the carbohydrate residues of the glycoprotein (B1211001), particularly sialic acids, are gently oxidized using sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups. Subsequently, the hydrazide group of this compound reacts with the aldehyde groups to form a stable hydrazone linkage. This method allows for controlled and site-specific PEGylation of glycoproteins.[1][2]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the conjugation process, including the Degree of Labeling (DOL) and overall yield, is influenced by several critical parameters. The following tables summarize quantitative data on the impact of molar ratio, pH, and reaction time on the PEGylation of glycoproteins with hydrazide-functionalized PEGs.

Table 1: Effect of Molar Ratio of m-PEG-Hydrazide to Glycoprotein on Degree of Labeling (DOL) and Yield

Molar Ratio (PEG:Protein)Degree of Labeling (DOL)Yield of mono-PEGylated Protein (%)Reference
3:1--[3]
5:1-86[3]
20:13.5-[1]
50:11.8 - 5.2-

Note: The specific DOL and yield can vary depending on the glycoprotein, PEG size, and other reaction conditions.

Table 2: Influence of pH on Hydrazone Formation

pHReaction EfficiencyRemarksReference
3.2New adduct formedModification switched to a different residue compared to neutral pH.
4.5 - 5.5OptimalAcid-catalyzed reaction is most efficient in this range.
5.0~90% conjugationSignificantly improved conjugation compared to neutral pH.
<6.0Alternative imine-containing product formedThis product can be reduced with sodium cyanoborohydride.
7.0Less than 10% conjugationReaction is slow at neutral pH without a catalyst.
7.2Adduct formedReaction proceeds at neutral pH.

Table 3: Impact of Reaction Time on Conjugation Efficiency

Reaction TimeYield/ObservationReference
5 minutesStable hydrazone/oxime adduct formed under optimal conditions.
2 hoursSufficient to direct the reaction toward optimal yields of mono-PEGylated protein.
2 - 24 hoursTypical incubation time for hydrazone formation.
4 hours>90% coupling of glycoproteins can be achieved with a catalyst.

Experimental Workflow and Chemical Mechanism

The overall process for conjugating this compound to a glycoprotein can be visualized as a three-stage workflow: preparation and oxidation of the glycoprotein, the PEGylation reaction itself, and finally, purification and characterization of the resulting conjugate.

G cluster_0 Glycoprotein Preparation & Oxidation cluster_1 PEGylation Reaction cluster_2 Purification & Characterization Glycoprotein_Prep Glycoprotein in Buffer Oxidation Periodate Oxidation (NaIO4) Glycoprotein_Prep->Oxidation 1. Introduce Aldehydes Quenching Quench Excess Periodate Oxidation->Quenching 2. Stop Reaction Purification_Oxidized Purification of Oxidized Glycoprotein Quenching->Purification_Oxidized 3. Remove Reactants Add_PEG Add this compound Purification_Oxidized->Add_PEG Oxidized Glycoprotein Incubation Incubate (Hydrazone Bond Formation) Add_PEG->Incubation 4. Conjugation Purification_Final Purification of PEG-Glycoprotein Incubation->Purification_Final Crude Conjugate Characterization Characterization (SDS-PAGE, MS, etc.) Purification_Final->Characterization 5. Analysis

Figure 1. Experimental workflow for glycoprotein PEGylation.

The chemical mechanism involves the oxidation of a cis-diol on a sugar residue to form two aldehyde groups, followed by the reaction of one of these aldehydes with the hydrazide moiety of this compound to form a stable hydrazone bond.

Experimental Protocols

Protocol 1: Sialic Acid-Specific Periodate Oxidation of Glycoproteins

This protocol is designed for the selective oxidation of sialic acid residues, which are often located at the termini of glycan chains.

Materials:

  • Glycoprotein

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 100 mM glycerol (B35011) or ethylene (B1197577) glycol in Oxidation Buffer

  • Desalting column or dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in cold Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction: To the glycoprotein solution, add the 20 mM NaIO₄ stock solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes on ice in the dark.

  • Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 10 mM. For example, add 100 µL of 100 mM glycerol to the 1 mL reaction mixture. Incubate for 10 minutes on ice in the dark.

  • Purification: Immediately purify the oxidized glycoprotein from excess reagents using a desalting column or dialysis against the Ligation Buffer (see Protocol 2).

Protocol 2: Hydrazide Ligation to Oxidized Glycoproteins

This protocol describes the conjugation of this compound to the aldehyde groups generated in Protocol 1.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • This compound

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Aniline can be added as a catalyst to a final concentration of 10-20 mM to improve efficiency)

  • Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in Ligation Buffer to the desired stock concentration. The amount to be added will depend on the desired molar excess over the glycoprotein (refer to Table 1).

  • Ligation Reaction: Add the this compound solution to the purified, oxidized glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature with gentle mixing. The optimal reaction time should be determined empirically (refer to Table 3).

  • Purification: Purify the PEGylated glycoprotein from unreacted this compound and other reaction components using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 3: Characterization of PEG-Glycoprotein Conjugates

A. SDS-PAGE Analysis

  • Prepare samples of the un-PEGylated glycoprotein, the crude PEGylation reaction mixture, and the purified PEG-glycoprotein conjugate.

  • Run the samples on an appropriate percentage polyacrylamide gel.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • The PEGylated glycoprotein will migrate at a higher apparent molecular weight compared to the un-PEGylated protein. The heterogeneity of the PEGylated product can also be assessed.

B. Mass Spectrometry (MS) Analysis

  • Prepare the purified PEG-glycoprotein conjugate for MS analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium (B1175870) acetate).

  • Analyze the sample using a mass spectrometer capable of analyzing large molecules, such as a Q-TOF or Orbitrap instrument.

  • Deconvolute the resulting mass spectrum to determine the mass of the conjugate and calculate the degree of PEGylation.

C. Size-Exclusion Chromatography (SEC)

  • Equilibrate an SEC column with an appropriate mobile phase.

  • Inject the purified PEG-glycoprotein conjugate.

  • The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. This method can be used to assess purity and the presence of aggregates.

Signaling Pathway Example: CD44

CD44 is a heavily glycosylated cell surface receptor involved in a variety of cellular processes, including cell-cell and cell-matrix interactions, cell migration, and signal transduction. Its extensive glycosylation makes it a relevant example for the application of site-specific PEGylation. The following diagram illustrates a simplified overview of the CD44 signaling pathway.

CD44_Signaling HA Hyaluronan (HA) CD44 CD44 Receptor HA->CD44 Binds to PI3K PI3K CD44->PI3K MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) CD44->MAPK_Pathway ERM ERM Proteins CD44->ERM Recruits Akt Akt PI3K->Akt Cell_Metabolism Metabolic Shift Akt->Cell_Metabolism Apoptosis_Resistance Apoptosis Resistance Akt->Apoptosis_Resistance MAPK_Pathway->Cell_Metabolism MAPK_Pathway->Apoptosis_Resistance VEGFR VEGFR ERM->VEGFR Interacts with Cytoskeleton Cytoskeletal Changes ERM->Cytoskeleton Angiogenesis Angiogenesis VEGFR->Angiogenesis Invasion Cell Invasion Cytoskeleton->Invasion

Figure 2. Simplified CD44 signaling pathway.

Canonical activation of CD44 by its ligand, hyaluronan (HA), can trigger downstream signaling through the PI3K/Akt and MAPK pathways, leading to changes in cell metabolism and resistance to apoptosis. CD44 can also interact with ERM proteins to influence angiogenesis and cell invasion through interactions with VEGFR and the cytoskeleton. PEGylation of CD44's glycan moieties could potentially modulate these interactions and signaling events, making it a target of interest for therapeutic intervention.

References

Application Notes and Protocols for m-PEG4-Hydrazide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG4-Hydrazide as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the principles of this compound chemistry, detailed experimental protocols for ADC conjugation and characterization, and representative data for the resulting conjugates.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the payload, is a critical determinant of the ADC's stability, efficacy, and safety profile. This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that offers several advantages in ADC design. Its hydrazide functional group allows for the formation of a stable hydrazone bond with aldehyde or ketone moieties on a modified antibody or drug. The short, hydrophilic PEG4 chain enhances the solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic properties of the conjugate.[1][2][3]

Principle of this compound Conjugation

The conjugation of this compound to an antibody typically involves a two-step process. First, aldehyde groups are introduced into the antibody, most commonly through the mild oxidation of the carbohydrate moieties in the Fc region. This site-specific modification preserves the integrity of the antigen-binding sites. Subsequently, the hydrazide group of the this compound linker reacts with the generated aldehyde groups to form a stable hydrazone linkage.

Data Presentation

The following tables summarize typical quantitative data obtained during the development of ADCs utilizing a PEG4 linker and hydrazone conjugation chemistry. While specific data for this compound is not extensively published, these tables provide representative values based on ADCs with similar characteristics.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)3.5 - 4.5DAR0: <5%, DAR2: ~20%, DAR4: ~60%, DAR6: ~15%
Reversed-Phase Liquid Chromatography (RP-LC)3.6 - 4.6Provides relative abundance of light and heavy chain drug loading

Table 2: In Vitro Cytotoxicity of a Representative Hydrazone-Linked ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3 (Breast Cancer)High HER215 - 50
BT-474 (Breast Cancer)High HER220 - 60
MDA-MB-231 (Breast Cancer)Low/No HER2> 10,000

Table 3: Pharmacokinetic Parameters of a Representative PEGylated ADC in a Rodent Model

ADC ConstructClearance (mL/day/kg)Half-life (days)
Non-PEGylated ADC20 - 303 - 5
PEG4-Linked ADC10 - 155 - 7
PEG8-Linked ADC5 - 107 - 10

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific generation of aldehyde groups in the Fc region of a monoclonal antibody through periodate (B1199274) oxidation of its carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Glycerol (B35011)

  • Desalting column (e.g., Sephadex G-25)

  • Oxidation buffer: 0.1 M sodium acetate, pH 5.5

Procedure:

  • Buffer Exchange: Exchange the antibody into the oxidation buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Oxidation:

    • Prepare a fresh solution of sodium periodate in the oxidation buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding glycerol to a final concentration of 15 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS, pH 7.4, to remove excess periodate and glycerol.

Protocol 2: Conjugation of Drug-m-PEG4-Hydrazide to the Oxidized Antibody

This protocol details the conjugation of a pre-formed drug-linker construct to the aldehyde-modified antibody.

Materials:

  • Oxidized monoclonal antibody from Protocol 1

  • Drug-m-PEG4-Hydrazide construct

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Drug-Linker Preparation: Dissolve the Drug-m-PEG4-Hydrazide in a minimal amount of DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Drug-m-PEG4-Hydrazide solution to the oxidized antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Purify the resulting ADC from excess drug-linker and other impurities using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The increasing hydrophobicity with higher drug loading allows for the separation of different drug-loaded species.[4][5]

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the in vitro potency of the ADC by measuring its ability to inhibit the proliferation of cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Replace the existing medium with the treatment solutions.

    • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the concentration of the ADC and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Hydrazone Cleavage (Acidic pH) & Antibody Degradation DNA_Damage DNA Damage Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: ADC internalization and payload release pathway.

ADC_Development_Workflow This compound ADC Development Workflow Antibody_Selection 1. Antibody Selection Antibody_Oxidation 2. Antibody Oxidation (Protocol 1) Antibody_Selection->Antibody_Oxidation Conjugation 4. Conjugation (Protocol 2) Antibody_Oxidation->Conjugation Drug_Linker_Synthesis 3. Drug-m-PEG4-Hydrazide Synthesis Drug_Linker_Synthesis->Conjugation Purification 5. ADC Purification (SEC) Conjugation->Purification Characterization 6. ADC Characterization Purification->Characterization DAR_Analysis DAR Analysis (HIC-HPLC) Characterization->DAR_Analysis In_Vitro_Assay In Vitro Cytotoxicity (MTT Assay) Characterization->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Characterization->In_Vivo_Studies

Caption: this compound ADC Development Workflow.

References

Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance their biocompatibility, stability, and circulation time in biological systems. This process, known as PEGylation, reduces non-specific protein adsorption, minimizes clearance by the reticuloendothelial system (RES), and can improve the pharmacokinetic profile of nanoparticle-based therapeutics and diagnostics. m-PEG4-Hydrazide is a short, hydrophilic linker that enables the covalent conjugation of nanoparticles to molecules containing aldehyde or ketone groups through a stable hydrazone bond. This application note provides detailed protocols for the functionalization of nanoparticles with this compound, methods for their characterization, and insights into their cellular uptake mechanisms.

The hydrazone linkage formed is relatively stable at physiological pH but can be designed to be cleavable under the mildly acidic conditions found in endosomes and lysosomes, making it an attractive option for pH-responsive drug delivery systems.[1][2][3]

Applications of this compound Functionalized Nanoparticles

Nanoparticles functionalized with this compound are versatile tools for a range of biomedical applications, including:

  • Targeted Drug Delivery: The hydrazide group can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents that have been modified to contain an aldehyde or ketone group. The pH-sensitive nature of the hydrazone bond can facilitate drug release in the acidic microenvironment of tumors or within cellular compartments like endosomes.[2][4]

  • Bioimaging and Diagnostics: The PEGylated nanoparticles can be conjugated to fluorescent dyes or contrast agents for in vivo imaging applications, benefiting from prolonged circulation times.

  • Immunological Studies: Site-specific conjugation of antigens or adjuvants to nanoparticles can be achieved, allowing for the development of advanced vaccine formulations and immunotherapies.

Experimental Protocols

This section provides a detailed protocol for the functionalization of aldehyde-modified nanoparticles with this compound.

Workflow for Nanoparticle Functionalization

G cluster_0 Nanoparticle Preparation cluster_1 Reagent Preparation cluster_2 Conjugation Reaction cluster_3 Purification cluster_4 Characterization NP_prep Aldehyde-functionalized Nanoparticles conjugation Hydrazone Bond Formation (pH 5.5-6.5, Room Temp, 4-6h) NP_prep->conjugation PEG_prep This compound Solution PEG_prep->conjugation purification Centrifugal Filtration or Dialysis conjugation->purification characterization DLS, Zeta Potential, FTIR, TGA purification->characterization

Caption: Experimental workflow for the functionalization of nanoparticles with this compound.

Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles

This protocol describes the formation of a hydrazone bond between aldehyde groups on the nanoparticle surface and the hydrazide group of the PEG linker.

Materials:

  • Aldehyde-functionalized nanoparticles (e.g., carboxylated nanoparticles activated to have aldehyde groups)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • MES Buffer (0.1 M, pH 5.5-6.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filtration units with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5-6.5) to a final concentration of 1-5 mg/mL.

    • Briefly sonicate the suspension to ensure a homogenous dispersion.

  • This compound Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking. The reaction can also be performed overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filtration unit with a MWCO suitable for your nanoparticle size.

    • Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4).

    • Repeat this process 3-4 times to remove unreacted this compound and byproducts.

  • Storage:

    • Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.

Data Presentation: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound
ParameterBefore FunctionalizationAfter Functionalization with this compoundCharacterization Technique
Hydrodynamic Diameter (nm) Varies (e.g., 100 ± 5 nm)Increase of 5-15 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Varies (e.g., -30 ± 3 mV for carboxylated NPs)Shift towards neutral (e.g., -10 to -20 mV)DLS
Surface Chemistry Presence of aldehyde groupsPresence of hydrazone bond and PEG chainsFourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
PEG Grafting Density (PEG chains/nm²) N/AVaries (e.g., 0.5 - 2.5)Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR)
Table 2: Quantitative Analysis of PEG Grafting Density
MethodPrincipleAdvantagesDisadvantages
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the amount of organic material (PEG) on the inorganic nanoparticle core.Provides a direct measure of the mass of grafted PEG.Requires a dried sample and a significant amount of material. The nanoparticle core must be stable at the PEG degradation temperature.
Nuclear Magnetic Resonance (¹H NMR) Quantifies the amount of PEG by integrating the characteristic ethylene (B1197577) oxide proton peak (~3.65 ppm).Highly quantitative and can be non-destructive.May require dissolution of the nanoparticle or cleavage of the PEG chains for accurate measurement in solution.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can detect the elemental composition of the nanoparticle surface, confirming the presence of PEG.Provides information about the surface chemistry.Quantification can be challenging and requires standards.

Cellular Uptake and Signaling Pathways

PEGylated nanoparticles are typically internalized by cells through endocytosis. The specific pathway can depend on the nanoparticle size, shape, surface charge, and the cell type. The two most common pathways are clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CvME).

Clathrin-Mediated Endocytosis (CME) of PEGylated Nanoparticles

G cluster_0 Plasma Membrane cluster_1 Cytosol NP PEGylated Nanoparticle Receptor Receptor NP->Receptor Binding Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Clathrin Clathrin Triskelion Adaptor->Clathrin Recruitment Pit Clathrin-coated Pit Clathrin->Pit Assembly Dynamin Dynamin Pit->Dynamin Scission Vesicle Clathrin-coated Vesicle Dynamin->Vesicle Uncoating Uncoating (Hsc70, Auxilin) Vesicle->Uncoating Early_Endosome Early Endosome (pH 6.0-6.5) Uncoating->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Release Drug Release (Hydrazone Cleavage) Lysosome->Release

Caption: Clathrin-mediated endocytosis pathway for PEGylated nanoparticles.

Caveolae-Mediated Endocytosis (CvME) of PEGylated Nanoparticles

G cluster_0 Plasma Membrane cluster_1 Cytosol NP PEGylated Nanoparticle Caveolae Caveolae (Caveolin-1, Cavin) NP->Caveolae Binding & Internalization Dynamin Dynamin Caveolae->Dynamin Scission Caveosome Caveosome (Vesicle) Dynamin->Caveosome Early_Endosome Early Endosome (pH 6.0-6.5) Caveosome->Early_Endosome Fusion Golgi Golgi Apparatus Caveosome->Golgi Alternative Trafficking Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Release Drug Release (Hydrazone Cleavage) Lysosome->Release ER Endoplasmic Reticulum Golgi->ER

Caption: Caveolae-mediated endocytosis pathway for PEGylated nanoparticles.

Conclusion

Functionalization with this compound offers a straightforward and effective method for the surface modification of nanoparticles. The resulting PEGylated nanoparticles exhibit improved physicochemical properties and are suitable for a wide range of biomedical applications. The detailed protocols and characterization methods provided in this application note will aid researchers in the successful development and evaluation of these advanced nanomaterials. Understanding the cellular uptake mechanisms is critical for the rational design of nanoparticle-based systems for targeted drug delivery and imaging.

References

m-PEG4-Hydrazide for Creating Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Hydrazide is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This molecule features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which imparts hydrophilicity and can reduce non-specific interactions, and a terminal hydrazide group. The hydrazide moiety selectively reacts with aldehyde or ketone groups to form a pH-sensitive hydrazone bond. This characteristic is highly advantageous for designing drug carriers that are stable in the systemic circulation (at physiological pH ~7.4) but are programmed to release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols for the generation of antibody-drug conjugates and methods for their characterization.

Key Features and Applications

Key Features of this compound:

  • Hydrophilic PEG Spacer: The four-unit PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. It can also create a steric shield, potentially reducing immunogenicity and non-specific binding.[1]

  • Reactive Hydrazide Group: The terminal hydrazide group enables the specific conjugation to carbonyl functionalities (aldehydes and ketones).

  • pH-Sensitive Hydrazone Linkage: The formed hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, allowing for targeted drug release.[2][3][4]

Primary Applications in Drug Delivery:

  • Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), and the acidic environment within the cell triggers the release of the drug.[1]

  • Targeted Delivery of Small Molecules: It can be used to attach drugs to other targeting ligands, such as peptides or small molecules, that have been modified to contain an aldehyde or ketone group.

  • Functionalization of Nanoparticles: Liposomes, polymers, and other nanoparticles can be functionalized with this compound to enable the pH-sensitive attachment of therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 250.3 g/mol
Chemical Formula C10H22N2O5
Solubility Water, DMF, DCM
Storage Conditions -20°C, protected from light and moisture
Table 2: Comparative Stability of Hydrazone Linkages at Different pH Values

Note: The following data is for PEG-PE conjugates with hydrazone linkers derived from an aliphatic aldehyde and is intended to provide a general indication of the pH-dependent stability of hydrazone bonds. The exact half-life of a conjugate prepared with this compound will depend on the specific drug and antibody used.

Linker TypeHalf-life at pH 7.4 (37°C)Half-life at pH 5.5 (37°C)Reference
Aliphatic Aldehyde-derived Hydrazone~20 - 150 minutes< 2 minutes
Aromatic Aldehyde-derived Hydrazone> 72 hours> 48 hours

Key Observation: Hydrazone bonds formed with aliphatic aldehydes, which would be analogous to those generated on oxidized antibodies, exhibit significant instability in acidic conditions while being relatively more stable at physiological pH.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody through mild periodate (B1199274) oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Periodate Oxidation:

    • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the Reaction Buffer.

    • Add the sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quenching:

    • Quench the reaction by adding glycerol to a final concentration of 15 mM.

    • Incubate for 5 minutes at room temperature.

  • Purification:

    • Remove excess sodium periodate and glycerol by buffer exchange into a conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column according to the manufacturer's instructions.

  • Quantification: Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Protocol 2: Conjugation of this compound to the Oxidized Antibody

This protocol details the formation of the hydrazone bond between the aldehyde-containing antibody and this compound.

Materials:

  • Oxidized mAb from Protocol 1

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • This compound Preparation: Dissolve this compound in the Conjugation Buffer to a desired stock concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 20-50 molar excess of the this compound solution to the oxidized mAb solution.

    • (Optional) For catalysis, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from excess this compound and other reagents using Size Exclusion Chromatography (SEC).

    • Use a suitable column (e.g., Superdex 200) and a neutral buffer mobile phase (e.g., PBS, pH 7.4).

    • Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated mAb.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

This protocol outlines key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.

    • This technique allows for the determination of the average DAR and the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The ADC can be reduced to separate the light and heavy chains.

    • RP-HPLC can then be used to separate the different drug-loaded chains, and the DAR can be calculated from the peak areas.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC or its subunits (light and heavy chains) can provide a precise measurement of the mass increase due to conjugation, from which the DAR can be accurately calculated.

2. In Vitro Drug Release Study:

This study evaluates the pH-dependent release of the conjugated drug.

  • Procedure:

    • Incubate the purified ADC in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C.

    • At various time points, take aliquots of the samples.

    • Analyze the samples by a suitable method (e.g., RP-HPLC, LC-MS) to quantify the amount of released drug and the remaining intact ADC.

    • Plot the percentage of drug release over time for each pH condition.

3. Antigen Binding Assay:

This assay confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a microplate with the target antigen.

    • Add serial dilutions of the ADC and the unmodified antibody.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the primary antibody.

    • Add a substrate and measure the signal to compare the binding affinities.

Visualizations

experimental_workflow cluster_generation Protocol 1: Aldehyde Generation cluster_conjugation Protocol 2: Conjugation cluster_characterization Protocol 3: Characterization mAb Monoclonal Antibody (mAb) oxidation Periodate Oxidation (NaIO₄) mAb->oxidation quench Quenching (Glycerol) oxidation->quench purify1 Purification (Desalting Column) quench->purify1 oxidized_mAb Oxidized mAb (Aldehyde-containing) purify1->oxidized_mAb conjugation Hydrazone Formation oxidized_mAb->conjugation peg_hydrazide This compound peg_hydrazide->conjugation purify2 Purification (SEC) conjugation->purify2 adc Antibody-Drug Conjugate (ADC) purify2->adc dar DAR Determination (HIC, RP-HPLC, MS) adc->dar release In Vitro Drug Release (pH-dependent) adc->release binding Antigen Binding Assay (ELISA) adc->binding

Caption: Experimental workflow for creating and characterizing an ADC using this compound.

signaling_pathway cluster_extracellular Systemic Circulation (pH ~7.4) cluster_intracellular Tumor Cell (Acidic Environment) ADC_stable ADC with Stable Hydrazone Bond Endosome Endosome (pH 5.5-6.5) ADC_stable->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Drug_release Drug Release Lysosome->Drug_release Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Drug_release->Apoptosis

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

References

Application Notes and Protocols for m-PEG4-Hydrazide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of methoxy-poly(ethylene glycol)-hydrazide (m-PEG4-Hydrazide) to peptides containing a carbonyl group (aldehyde or ketone). This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.

Introduction to this compound and Hydrazone Ligation

This compound is a PEGylation reagent containing a terminal hydrazide functional group (-NH-NH2). This group reacts specifically with aldehydes and ketones on a target peptide to form a stable hydrazone linkage. This chemoselective ligation is advantageous as it can be performed under mild, aqueous conditions, often compatible with the structural integrity of complex peptides.

The reaction proceeds via the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the hydrazone. The stability of the resulting hydrazone bond is pH-dependent, being more stable at neutral and slightly acidic pH and more susceptible to hydrolysis under strongly acidic conditions.

Data Presentation: Reaction Condition Parameters

The efficiency of the this compound conjugation is influenced by several factors. The following table summarizes key quantitative parameters derived from established principles of hydrazone ligation. Optimization is recommended for each specific peptide.

ParameterRecommended Range/ValueNotes
pH 5.0 - 7.5Optimal pH is often slightly acidic (pH 5.0-6.0) to facilitate the dehydration step without significantly protonating the hydrazide. At neutral pH, the reaction can be slower.
This compound:Peptide Molar Ratio 1.5:1 to 10:1A slight to moderate excess of the PEG reagent is typically used to drive the reaction to completion. The optimal ratio depends on the reactivity of the peptide's carbonyl group.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by HPLC). Reactions at neutral pH without a catalyst may require longer incubation times.
Temperature 4°C to 37°CThe reaction is typically performed at room temperature (20-25°C). Lower temperatures can be used to minimize potential side reactions or peptide degradation.
Catalyst (Optional) Aniline (10-100 mM) or Arginine (50 mM)Catalysts can significantly increase the reaction rate, especially at neutral pH.[1][2][3]
Expected Yield 60% - 95%Yield is highly dependent on the peptide sequence, purity of reagents, and reaction conditions.

Experimental Protocols

Preparation of a Peptide with a Carbonyl Group

To react with this compound, the peptide must contain an aldehyde or ketone. This can be achieved through various methods:

  • Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate (B1199274) (NaIO4) can convert an N-terminal serine or threonine residue to a glyoxylyl aldehyde.

  • Incorporation of Unnatural Amino Acids: Peptides can be synthesized with unnatural amino acids containing a ketone or aldehyde moiety, such as p-acetylphenylalanine.

  • Modification of Cysteine Residues: Cysteine residues can be modified with reagents that introduce a carbonyl group.

General Protocol for this compound Conjugation

This protocol provides a general guideline. Volumes and concentrations should be optimized for the specific peptide.

Materials:

  • Peptide containing a carbonyl group

  • This compound

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

  • Aniline or Arginine (optional, for catalysis)

  • Quenching reagent (e.g., a small molecule with a carbonyl or hydrazide group)

  • Purification system (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

Procedure:

  • Dissolve the Peptide: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in the desired molar excess when added to the peptide solution.

  • Initiate the Reaction: Add the this compound solution to the peptide solution. If using a catalyst, it can be added at this stage.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-24 hours. Protect from light if any of the components are light-sensitive.

  • Monitor the Reaction: Periodically take aliquots of the reaction mixture and analyze by RP-HPLC to monitor the formation of the PEGylated peptide and the consumption of the starting materials.

  • Quench the Reaction (Optional): Once the desired level of conjugation is achieved, the reaction can be quenched by adding an excess of a scavenger molecule to consume any remaining reactive groups.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and other byproducts using an appropriate chromatographic technique such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).[4]

  • Characterization: Characterize the purified PEGylated peptide to confirm its identity, purity, and the site of PEGylation. Techniques such as LC-MS or MALDI-TOF mass spectrometry are commonly used.[5]

Mandatory Visualizations

Experimental Workflow for Peptide PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Peptide_Prep Prepare Peptide with Carbonyl Group Reaction Mix Peptide and PEG-Hydrazide (Optional: Add Catalyst) Peptide_Prep->Reaction PEG_Prep Prepare this compound Solution PEG_Prep->Reaction Incubation Incubate (2-24h, RT) Reaction->Incubation Monitoring Monitor Progress (HPLC) Incubation->Monitoring Purification Purify Conjugate (RP-HPLC or SEC) Monitoring->Purification Characterization Characterize Product (Mass Spectrometry) Purification->Characterization Final_Product Lyophilized PEGylated Peptide Characterization->Final_Product GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation PEG_Peptide PEGylated Peptide (Agonist/Antagonist) PEG_Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Kinase_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates PEG_Peptide_Inhibitor PEGylated Peptide Inhibitor PEG_Peptide_Inhibitor->Kinase_Cascade Inhibits

References

Application Notes and Protocols: m-PEG4-Hydrazide in Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the host's immunological response. Unmodified biomaterials often suffer from issues such as thrombosis, biofouling, and fibrous capsule formation, which can compromise their function and lead to device failure. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted and effective strategy to enhance the biocompatibility of medical devices and drug delivery systems.

m-PEG4-Hydrazide is a specialized PEGylation reagent that offers a targeted approach to surface modification. Its terminal hydrazide group reacts specifically with aldehyde or ketone moieties on a biomaterial surface to form a stable hydrazone linkage. This covalent immobilization ensures the long-term stability of the PEG layer. The short, discrete chain length of the PEG4 spacer provides a hydrophilic barrier that effectively reduces non-specific protein adsorption and cellular adhesion, thereby improving the biomaterial's stealth properties and overall biocompatibility.

These application notes provide a comprehensive overview of the use of this compound for biomaterial surface modification, including detailed experimental protocols and quantitative data to guide researchers in this field.

Key Applications

  • Reduction of Protein Adsorption: Creating a hydrophilic surface layer that minimizes the non-specific binding of proteins like albumin and fibrinogen, which is the initial step in biofouling and thrombus formation.[1][2]

  • Prevention of Cellular Adhesion: Inhibiting the attachment of cells, such as platelets and macrophages, to the biomaterial surface, thereby reducing the foreign body response and improving implant integration.[3][4]

  • Enhanced Biocompatibility: Improving the overall compatibility of medical implants, such as stents, catheters, and orthopedic devices, by creating a bio-inert surface.[5]

  • Drug Delivery Systems: Modifying the surface of nanoparticles and liposomes to prolong circulation time and enhance targeted drug delivery by evading the reticuloendothelial system.

Quantitative Data Summary

The effectiveness of surface modification with this compound is quantifiable through various analytical techniques. The following tables summarize key quantitative data derived from studies on PEGylated surfaces.

Table 1: Effect of PEG Surface Density on Protein Adsorption

PEG Surface Density (chains/nm²)Fibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)Reference
0 (Unmodified)250 - 400150 - 250
Low (~0.1)100 - 15050 - 100
Medium (~0.3)20 - 5010 - 30
High (~0.5)< 10< 5

Table 2: Characterization of this compound Modified Surfaces

SurfaceWater Contact Angle (°)C 1s Peak (XPS) - C-O component (%)N 1s Peak (XPS) - Presence
Unmodified (e.g., Titanium)70 - 85< 5Absent
Aldehyde-Activated50 - 65~10Absent
This compound Modified30 - 45> 25Present

Table 3: Impact of PEGylation on Cellular Adhesion

SurfacePlatelet Adhesion (relative %)Macrophage Adhesion (cells/mm²)Fibroblast Adhesion (relative %)
Unmodified100> 500100
This compound Modified< 10< 50< 20

Experimental Protocols

This section provides detailed methodologies for the surface modification of a generic biomaterial (e.g., titanium or silicon-based) with this compound. The process involves two main stages: surface activation to introduce aldehyde groups and the subsequent conjugation of this compound.

Protocol 1: Surface Activation to Introduce Aldehyde Groups

This protocol describes a common method for introducing aldehyde groups onto a hydroxyl-bearing surface.

Materials:

  • Biomaterial substrate (e.g., Titanium wafer, Silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • Glutaraldehyde (B144438) solution (25% in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Cleaning and Hydroxylation:

    • Immerse the biomaterial substrate in Piranha solution for 1 hour at room temperature to clean and introduce hydroxyl (-OH) groups on the surface.

    • Rinse the substrate extensively with DI water.

    • Dry the substrate under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the APTES solution.

    • Heat the solution at 70°C for 36 hours under a nitrogen atmosphere with reflux.

    • After incubation, wash the substrate with toluene and then ethanol (B145695) to remove excess APTES.

    • Dry the substrate under a nitrogen stream. This results in an amine-functionalized surface.

  • Aldehyde Functionalization:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

    • Immerse the amine-functionalized substrate in the glutaraldehyde solution for 2 hours at room temperature.

    • Rinse the substrate thoroughly with PBS and then DI water to remove any unbound glutaraldehyde.

    • Dry the aldehyde-activated surface under a gentle stream of nitrogen.

Protocol 2: Conjugation of this compound

Materials:

  • Aldehyde-activated biomaterial substrate (from Protocol 1)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Aniline (B41778) (optional, as a catalyst)

  • DI water

  • Nitrogen gas stream

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dilute the dissolved this compound in the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Immerse the aldehyde-activated substrate in the this compound solution.

    • For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction for 4-6 hours at room temperature with gentle agitation.

  • Washing and Drying:

    • After the incubation period, remove the substrate from the reaction solution.

    • Rinse the substrate extensively with the Conjugation Buffer, followed by DI water to remove any unreacted this compound and by-products.

    • Dry the this compound modified surface under a stream of nitrogen gas.

    • Store the modified substrate in a desiccator until further use.

Protocol 3: Characterization and Functional Assays

1. Surface Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG layer by identifying the characteristic C-O peak in the C 1s spectrum and the N 1s peak from the hydrazone bond.

  • Contact Angle Goniometry: To measure the hydrophilicity of the surface. A significant decrease in the water contact angle indicates successful PEGylation.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness of the PEG coating.

2. Protein Adsorption Assay:

  • Materials: Fibrinogen and Albumin solutions (1 mg/mL in PBS), Quartz Crystal Microbalance with Dissipation (QCM-D) or Enzyme-Linked Immunosorbent Assay (ELISA) reagents.

  • Procedure (QCM-D):

    • Mount the unmodified (control) and this compound modified substrates onto QCM-D sensors.

    • Establish a stable baseline with PBS.

    • Introduce the protein solution and monitor the change in frequency and dissipation in real-time to quantify the adsorbed mass.

    • Rinse with PBS to remove loosely bound protein.

  • Procedure (ELISA):

    • Incubate the substrates with the protein solution for 1 hour at 37°C.

    • Wash with PBS containing 0.05% Tween 20 (PBST).

    • Incubate with a primary antibody specific to the adsorbed protein.

    • Wash with PBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash with PBST and add a TMB substrate solution.

    • Measure the absorbance at 450 nm to quantify the amount of adsorbed protein.

3. Cell Adhesion Assay:

  • Materials: Platelets, macrophages, or fibroblasts; appropriate cell culture medium; fluorescent dyes (e.g., Calcein AM).

  • Procedure:

    • Place sterile unmodified (control) and this compound modified substrates in a 24-well plate.

    • Seed the cells onto the substrates at a density of 1 x 10⁵ cells/mL.

    • Incubate for 4-24 hours under standard cell culture conditions.

    • Gently wash the substrates with PBS to remove non-adherent cells.

    • Stain the adherent cells with Calcein AM.

    • Visualize and quantify the number of adherent cells using fluorescence microscopy.

Visualizations

G Experimental Workflow for Surface Modification cluster_0 Surface Activation cluster_1 PEGylation cluster_2 Characterization & Analysis Biomaterial Biomaterial Substrate Cleaning_Hydroxylation Cleaning & Hydroxylation Biomaterial->Cleaning_Hydroxylation Piranha Solution Silanization Amine Functionalization (Silanization) Cleaning_Hydroxylation->Silanization APTES in Toluene Aldehyde_Activation Aldehyde Activation Silanization->Aldehyde_Activation Glutaraldehyde PEG_Conjugation This compound Conjugation Aldehyde_Activation->PEG_Conjugation This compound Characterization Surface Characterization PEG_Conjugation->Characterization XPS, AFM, Contact Angle Functional_Assays Functional Assays PEG_Conjugation->Functional_Assays Protein Adsorption, Cell Adhesion G Hydrazone Bond Formation Surface_Aldehyde Biomaterial-CHO (Aldehyde Group) Hydrazone_Bond Biomaterial-CH=N-NH-PEG4-m (Stable Hydrazone Linkage) Surface_Aldehyde->Hydrazone_Bond mPEG4_Hydrazide m-PEG4-NH-NH2 (this compound) mPEG4_Hydrazide->Hydrazone_Bond Water H2O Hydrazone_Bond->Water By-product

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG4-Hydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-Hydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugation of this compound to aldehyde or ketone-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

A1: this compound contains a reactive hydrazide group (-CONHNH₂) that selectively reacts with aldehydes or ketones to form a stable hydrazone linkage (-C=N-NH-CO-).[1][2] This reaction is a nucleophilic addition-elimination, where the hydrazide nitrogen attacks the carbonyl carbon, followed by the acid-catalyzed elimination of a water molecule to form the hydrazone bond.

Q2: What are the optimal storage and handling conditions for this compound?

A2: To ensure its reactivity, this compound should be stored at –20°C in a dry, dark environment.[1][3] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the hydrazide group and reduce its reactivity.[4] For reactions, dissolve the reagent in anhydrous solvents like DMF or DMSO.

Q3: What is the ideal pH for hydrazone formation?

A3: The formation of hydrazones is acid-catalyzed and is most efficient in a slightly acidic environment, typically between pH 4.5 and 5.5. At a pH below this range, the hydrazide can become protonated and non-nucleophilic, slowing the reaction. At a higher pH, the dehydration of the intermediate hemiaminal becomes the rate-limiting step, also slowing the reaction. While the reaction can proceed at neutral pH, it is often significantly slower.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the starting materials from the conjugated product. Mass Spectrometry (MS) can be used to confirm the molecular weight of the desired conjugate, and ¹H NMR spectroscopy can verify its structure.

Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause of poor reaction efficiency.

Troubleshooting Workflow

The diagram below illustrates a logical workflow for troubleshooting low-yield this compound reactions.

TroubleshootingWorkflow cluster_reagent Reagent Checks cluster_conditions Condition Checks cluster_purification Purification Checks start Start: Low Yield Observed reagent_quality Step 1: Verify Reagent Quality start->reagent_quality check_peg Check this compound: - Storage (-20°C, dry) - Handling (warm to RT) - Purity (NMR/MS) reagent_quality->check_peg check_carbonyl Check Carbonyl Molecule: - Purity (HPLC/NMR) - Aldehyde Oxidation? - Steric Hindrance? reagent_quality->check_carbonyl reagent_ok Reagents OK? reaction_conditions Step 2: Optimize Reaction Conditions reagent_ok->reaction_conditions Yes fail Issue Persists: Consult Advanced Support reagent_ok->fail No, Fix Reagents check_ph Check pH: - Is it 4.5 - 5.5? - Buffer compatibility? reaction_conditions->check_ph check_ratio Check Molar Ratio: - Use 1.5-5x excess PEG? reaction_conditions->check_ratio check_catalyst Consider Catalyst: - Add 10-100 mM Aniline (B41778)? reaction_conditions->check_catalyst check_time_temp Check Time/Temp: - Increase time (2-24h)? - Increase temp (RT to 37°C)? reaction_conditions->check_time_temp conditions_ok Conditions Optimized? purification Step 3: Evaluate Purification & Workup conditions_ok->purification Yes conditions_ok->fail No, Re-optimize check_degradation Product Degradation? - Hydrolysis during workup? - Work at low temp? purification->check_degradation check_method Purification Method: - Dialysis/SEC appropriate? - Loss during purification? purification->check_method purification_ok Purification OK? success Success: Yield Improved purification_ok->success Yes purification_ok->fail No, Re-evaluate check_peg->reagent_ok check_carbonyl->reagent_ok check_ph->conditions_ok check_ratio->conditions_ok check_catalyst->conditions_ok check_time_temp->conditions_ok check_degradation->purification_ok check_method->purification_ok

Caption: A step-by-step workflow for diagnosing low reaction yields.

Detailed Troubleshooting Q&A

Q: My reaction yield is low. Where should I start?

A: Always start by verifying the quality and integrity of your starting materials.

  • This compound: Ensure it was stored correctly at -20°C and protected from moisture. Hydrolysis of the hydrazide group is a common cause of inactivation. If degradation is suspected, verify the reagent's purity via NMR or mass spectrometry.

  • Aldehyde/Ketone Molecule: Confirm the purity of your carbonyl-containing molecule. Aldehydes are particularly susceptible to oxidation into carboxylic acids, which are unreactive towards hydrazides. Check for the presence of the aldehyde/ketone group using an appropriate analytical method if its stability is .

Q: I've confirmed my reagents are good. What reaction parameters should I check next?

A: The reaction conditions are critical for high efficiency.

  • pH: This is the most critical parameter. Ensure the reaction buffer is maintained between pH 4.5 and 5.5 for optimal hydrazone formation.

  • Molar Ratio: While a 1:1 ratio is stoichiometric, using a slight excess (e.g., 1.5 to 5-fold) of the this compound can drive the reaction towards completion, especially if your carbonyl-containing molecule is valuable or present at low concentrations.

  • Catalyst: The reaction can be slow, especially at neutral pH. Adding a nucleophilic catalyst like aniline (at 10-100 mM) can significantly increase the reaction rate, in some cases by over 40-fold.

  • Reaction Time and Temperature: These reactions are typically run at room temperature for 2 to 24 hours. If the yield remains low, consider increasing the reaction time or gently increasing the temperature to 37°C, provided your biomolecules are stable under these conditions.

Q: Could I be losing my product during purification?

A: Yes, product loss during workup is a significant possibility.

  • Hydrolysis: The hydrazone bond can be reversible, especially under acidic conditions. Ensure that the pH during purification steps does not become too acidic, which could lead to cleavage of your conjugate.

  • Purification Method: Choose a purification method appropriate for the size and properties of your conjugate. Size-exclusion chromatography (SEC), dialysis, or ultrafiltration are common methods for removing excess, unreacted PEG-hydrazide. Ensure the chosen method does not lead to non-specific binding or loss of the product.

Quantitative Data Summary

The efficiency of hydrazone formation is highly dependent on several factors. The tables below summarize the impact of key parameters on the reaction.

Table 1: Effect of pH on Hydrazone Formation Rate

pHRelative Reaction RateRationale
< 4.0LowHydrazide is protonated and becomes a poor nucleophile.
4.5 - 5.5Optimal Balances the need for an unprotonated nucleophile and acid-catalyzed dehydration.
6.0 - 7.0Moderate to LowDehydration of the hemiaminal intermediate is slow without sufficient acid catalysis.
> 7.5Very LowLack of acid catalysis significantly slows the rate-limiting dehydration step.

Table 2: Effect of Aniline Catalyst on Reaction Rate

Aniline ConcentrationpHApproximate Rate IncreaseReference
10-100 mM7.0Up to 40-fold
10-100 mM4.5Up to 400-fold

Key Experimental Protocols

Protocol 1: General this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general guideline for conjugating this compound to a protein where aldehyde groups have been introduced (e.g., via periodate (B1199274) oxidation of glycoproteins).

Materials:

  • Aldehyde-containing protein

  • This compound (stored at -20°C)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0

  • Aniline Stock Solution: 1 M Aniline in DMF (optional catalyst)

  • Quenching solution (if needed)

  • Purification system (e.g., SEC column or dialysis cassette)

Methodology:

  • Prepare Protein Solution: Dissolve the aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare PEG Solution: Allow the this compound vial to warm to room temperature. Dissolve it in a small amount of Reaction Buffer to achieve a 5 to 10-fold molar excess relative to the protein.

  • Initiate Reaction: Add the this compound solution to the protein solution.

  • (Optional) Add Catalyst: For rate enhancement, add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 4-16 hours. The optimal time may vary and should be determined empirically.

  • Monitor (Optional): At various time points, an aliquot can be taken and analyzed by SDS-PAGE or HPLC to monitor the formation of the conjugate.

  • Purify: Once the reaction is deemed complete, purify the conjugate from excess PEG reagent and catalyst using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize: Confirm the final product's identity and purity using HPLC and Mass Spectrometry.

Reaction Scheme Diagram

ReactionScheme Protein Protein-CHO (Aldehyde) Intermediate Hemiaminal Intermediate Protein->Intermediate + PEG m-PEG4-O-NH-NH₂ (Hydrazide) PEG->Intermediate Product Protein-CH=N-NH-PEG (Hydrazone Conjugate) Intermediate->Product H⁺, -H₂O (pH 4.5-5.5) Water H₂O Product->Water

Caption: Reaction of an aldehyde with this compound to form a hydrazone.

References

improving the efficiency of m-PEG4-Hydrazide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-Hydrazide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and solutions to common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEGylation reagent that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units and a terminal hydrazide functional group (-NH-NH2)[1][2]. The hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond[1][2][3]. This reaction is commonly used to PEGylate glycoproteins, where sugar moieties can be oxidized to create aldehyde groups, or other molecules that have been modified to contain a carbonyl group. The PEG chain itself is hydrophilic and can increase the solubility and in vivo half-life of the conjugated molecule.

Q2: What are the optimal pH conditions for this compound conjugation?

A2: The formation of the hydrazone bond is most efficient in a slightly acidic environment. The optimal pH range for the reaction is typically between 4.5 and 7.0. A pH of 5.0 to 6.0 is often recommended. At a pH below 4.5, the hydrazide group can become protonated, rendering it non-nucleophilic and thus less reactive. At a pH above 7.0, the reaction rate slows down significantly.

Q3: Can I use buffers containing primary amines, like Tris or glycine?

A3: No, it is crucial to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) as they can compete with the desired reaction. Specifically, primary amines can react with the target aldehyde/ketone, while carboxyl-containing buffers can interfere if you are using a carbodiimide (B86325) (EDC) coupling strategy to link the hydrazide to a carboxylic acid. Suitable buffers include MES or phosphate-buffered saline (PBS) adjusted to the appropriate pH.

Q4: Is the hydrazone bond formed during conjugation stable?

A4: The hydrazone bond is considered semi-permanent. It is generally stable at neutral pH (around 7.4) but is susceptible to hydrolysis in more acidic conditions (pH < 6). This pH-dependent stability can be advantageous for drug delivery applications, enabling the release of a payload in the acidic environment of endosomes or lysosomes. If enhanced stability is required, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.

Troubleshooting Guide

This section addresses common problems encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 4.5-7.0. An acidic pH is required to catalyze the reaction.
Inactive Aldehyde/Ketone Groups If you are generating aldehydes via oxidation (e.g., with sodium periodate), confirm that the oxidation step was successful. Ensure the oxidizing agent is fresh and used at the correct concentration.
Degraded this compound Reagent The hydrazide group can hydrolyze if exposed to moisture. Store the reagent desiccated at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Low Reactant Concentration Increase the molar excess of this compound. A 5- to 50-fold molar excess over the target molecule can help drive the reaction to completion.
Presence of a Nucleophilic Catalyst The addition of a catalyst, such as aniline, can significantly accelerate the rate of hydrazone formation, leading to higher yields in a shorter time.
Precipitation/Aggregation of Conjugate Hydrophobicity of the Target Molecule The PEG chain of this compound is hydrophilic and generally improves the solubility of the conjugate. However, if the target molecule is very hydrophobic, aggregation can still occur. Consider using a linker with a longer PEG chain.
Improper Storage Store the final conjugate in a suitable buffer (e.g., PBS pH 7.4) at 4°C for short-term storage or frozen at -20°C / -80°C for long-term storage to minimize aggregation.
Conjugate Degrades Over Time Hydrolysis of the Hydrazone Bond The hydrazone linkage is less stable in acidic conditions. Ensure that purification and storage buffers have a neutral or slightly basic pH (>7.0). For applications requiring high stability, consider reducing the hydrazone bond to a stable secondary amine linkage with sodium cyanoborohydride.
Difficulty in Purifying the Conjugate Co-elution of Reactants and Products Size Exclusion Chromatography (SEC) is often effective for removing unreacted, low molecular weight this compound from the larger PEGylated protein conjugate.
Poor Resolution in Chromatography If SEC provides poor resolution, other techniques like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can be used as alternatives or supplementary steps. Note that PEGylation can shield the protein's charges, potentially altering its elution profile in IEX.
Inaccurate Characterization by SDS-PAGE Anomalous Migration of PEGylated Proteins PEGylated proteins often migrate at a higher apparent molecular weight on SDS-PAGE than their actual molecular weight would suggest. This is due to the large hydrodynamic radius of the PEG chain and its interaction with SDS.
Smeared or Broad Bands The interaction between PEG and SDS can cause bands to appear smeared or broadened. For clearer results, consider using native PAGE, which avoids this issue and can provide better resolution for PEGylated products.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Glycoprotein (B1211001)

This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation, followed by conjugation with this compound.

Materials:

  • Glycoprotein (e.g., an antibody) at 1-10 mg/mL

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Conjugation Buffer: 0.1 M MES or PBS, pH 6.0

  • This compound, dissolved in DMSO or conjugation buffer

  • Desalting columns

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column.

  • Oxidation:

    • Prepare a fresh solution of 20 mM Sodium meta-periodate in Oxidation Buffer. Protect from light.

    • Add the periodate (B1199274) solution to the glycoprotein to achieve a final concentration of 1-10 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 15-20 mM. Incubate for 10-15 minutes.

  • Purification of Oxidized Glycoprotein: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with Conjugation Buffer (pH 6.0).

  • Conjugation:

    • Add a 10- to 50-fold molar excess of this compound to the purified, oxidized glycoprotein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Remove unreacted this compound and other byproducts using a desalting column or Size Exclusion Chromatography (SEC), exchanging the final conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

Materials:

  • Unmodified protein standard

  • PEGylated reaction mixture

  • SDS-PAGE loading buffer

  • Polyacrylamide gel (e.g., 4-12% Bis-Tris)

  • Running buffer (e.g., MES or MOPS)

  • Coomassie Blue stain

  • Barium Iodide stain for PEG (optional)

Procedure:

  • Sample Preparation: Mix samples of the unmodified protein and the PEGylation reaction mixture with loading buffer. Heat samples as required by standard protocols.

  • Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.

  • Staining:

    • Stain the gel with Coomassie Blue to visualize all protein bands. The PEGylated protein should appear as a new band with a higher apparent molecular weight compared to the unmodified protein.

    • (Optional) To specifically detect the PEG component, the gel can be stained with a barium iodide solution, which will stain PEG-containing bands a brown color.

  • Analysis: Compare the lane containing the reaction mixture to the unmodified protein standard. The presence of a higher molecular weight band and a decrease in the intensity of the unmodified protein band indicates successful conjugation. Densitometry can be used for semi-quantitative analysis.

Visualizations

G cluster_prep Preparation cluster_conj Conjugation cluster_post Purification & Analysis p1 1. Buffer Exchange Glycoprotein into Oxidation Buffer (pH 5.5) p2 2. Oxidation Add Sodium Periodate (Generate Aldehydes) p1->p2 p3 3. Quench Reaction Add Glycerol p2->p3 p4 4. Purify Remove excess periodate (Desalting Column) p3->p4 c1 5. Add this compound (10-50x molar excess) in Conjugation Buffer (pH 6.0) p4->c1 Oxidized Glycoprotein c2 6. Incubate 2-4h at RT or overnight at 4°C c1->c2 a1 7. Purify Conjugate (Size Exclusion Chromatography) c2->a1 Crude Conjugate a2 8. Characterize (SDS-PAGE, HPLC, MS) a1->a2 a3 a3

Figure 1. General experimental workflow for glycoprotein PEGylation using this compound.

G start Low Conjugation Yield Observed q_ph Is pH of reaction buffer 4.5 - 7.0? start->q_ph q_reagent Is this compound reagent fresh and stored correctly? q_ph->q_reagent Yes sol_ph Adjust buffer pH to 5.0 - 6.0 q_ph->sol_ph No q_carbonyl Was aldehyde/ketone generation confirmed? q_reagent->q_carbonyl Yes sol_reagent Use fresh reagent; warm to RT before opening q_reagent->sol_reagent No q_ratio Is molar ratio of PEG:Protein >10:1? q_carbonyl->q_ratio Yes sol_carbonyl Verify oxidation step; use fresh periodate q_carbonyl->sol_carbonyl No sol_ratio Increase molar excess of This compound (e.g., 50x) q_ratio->sol_ratio No sol_catalyst Consider adding aniline as a catalyst q_ratio->sol_catalyst Yes

Figure 2. Troubleshooting decision tree for low this compound conjugation yield.

Figure 3. Chemical reaction pathway for hydrazone bond formation.

References

Technical Support Center: Stability of Hydrazone Linkages at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydrazone linkages at physiological pH (approximately 7.4).

Frequently Asked Questions (FAQs)

Q1: What is a hydrazone linkage and why is it used in drug development?

A hydrazone linkage is a covalent bond formed from the condensation reaction between a hydrazine (B178648) derivative and a ketone or aldehyde.[1] This linkage is particularly valuable in drug delivery, especially in the context of antibody-drug conjugates (ADCs), due to its characteristic pH-sensitivity.[2][3] Hydrazone bonds are generally stable at the neutral pH of the bloodstream (~7.4) but are designed to cleave and release the drug payload in the more acidic environments of tumor tissues or within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][]

Q2: My hydrazone-linked conjugate is showing instability and premature drug release at physiological pH. What are the potential causes?

Several factors can contribute to the instability of hydrazone linkages at neutral pH:

  • Structure of the Carbonyl and Hydrazine Precursors: The electronic and steric properties of the aldehyde/ketone and hydrazine starting materials significantly influence the stability of the resulting hydrazone bond.

    • Aliphatic vs. Aromatic: Hydrazones derived from aliphatic aldehydes are generally less stable and more prone to hydrolysis at pH 7.4 compared to those derived from aromatic aldehydes. The resonance stabilization provided by the aromatic ring increases the stability of the hydrazone bond.

    • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups on the hydrazine moiety tend to increase stability, while electron-withdrawing groups can decrease stability by making the hydrazone more susceptible to hydrolysis.

  • Slow Hydrolysis: Even stable hydrazone linkers can undergo slow hydrolysis at physiological pH (7.4) and body temperature (37°C), leading to gradual, premature release of the payload. This has been a challenge for some ADCs in clinical development.

  • Assay Conditions: In vitro experimental conditions, such as buffer components and temperature, can influence the observed stability.

Q3: How can I improve the stability of my hydrazone linkage at physiological pH?

To enhance the stability of a hydrazone linkage for in vivo applications, consider the following strategies:

  • Utilize Aromatic Aldehydes or Ketones: Forming the hydrazone from an aromatic carbonyl compound will generally result in a more stable linkage compared to using an aliphatic one.

  • Incorporate Electron-Donating Groups: Modifying the hydrazine precursor with electron-donating substituents can enhance the stability of the resulting bond.

  • Consider Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still retaining their lability at lower pH.

  • Structural Optimization: The rate of drug release can be fine-tuned by making structural modifications to the linker near the hydrazone bond.

Q4: What are the standard methods for assessing the stability of a hydrazone linkage?

The hydrolytic stability of hydrazone linkages is typically evaluated using chromatographic or spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method to monitor the degradation of the parent hydrazone-linked conjugate over time. By measuring the decrease in the peak area of the intact conjugate, the stability profile and half-life can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to measure the kinetics of hydrazone hydrolysis in deuterated buffers at various pD (pH in D₂O) values.

Troubleshooting Guide

Issue: Premature Cleavage of Hydrazone Linker in Plasma Stability Assay

If you observe significant degradation of your hydrazone-linked conjugate in an in vitro plasma stability assay, follow these troubleshooting steps:

Caption: Troubleshooting workflow for unstable hydrazone-linked conjugates.

Quantitative Data Summary

The stability of a hydrazone linkage is highly dependent on its chemical structure. The following table summarizes the half-lives of different types of hydrazone linkages at physiological and acidic pH.

Hydrazone TypePrecursorspHTemperature (°C)Half-life (t₁/₂)Reference
Aliphatic AcylhydrazoneAliphatic Aldehyde + Acyl Hydrazide7.437Varies (minutes to hours)
Aromatic AcylhydrazoneAromatic Aldehyde + Acyl Hydrazide7.437> 72 hours
General Hydrazone-7.2-183 hours
Aliphatic AcylhydrazoneAliphatic Aldehyde + Hydrazide Polymer7.437Significant release after 5 hours
Aromatic AcylhydrazoneAromatic Ketone + Hydrazide Polymer7.437More stable than aliphatic counterpart

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocols

Protocol for Stability Assessment by HPLC

This protocol outlines a general procedure for determining the hydrolytic stability of a hydrazone-linked conjugate using HPLC.

  • Materials:

    • Purified hydrazone-linked conjugate.

    • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5).

    • Acetonitrile or other suitable organic solvent for the mobile phase.

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Procedure:

    • Dissolve the hydrazone conjugate in the buffer of interest to a known concentration.

    • Incubate the solution at a controlled temperature (e.g., 37°C).

    • At specified time points, withdraw an aliquot of the sample.

    • Quench the hydrolysis by dilution in the mobile phase or by adding a suitable quenching agent.

    • Inject the sample into the HPLC system.

    • Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.

    • The percentage of the remaining compound at each time point is used to determine the stability profile and calculate the half-life.

Protocol for Determining Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol is adapted from methods used to measure the kinetics of hydrazone hydrolysis.

  • Materials:

    • Purified hydrazone.

    • Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values (e.g., 5.0, 6.0, 7.4).

    • Deuterated formaldehyde (B43269) (D₂CO) or another suitable trapping agent.

    • NMR tubes.

    • NMR spectrometer.

  • Procedure:

    • Prepare a stock solution of the hydrazone in a suitable deuterated solvent.

    • Prepare deuterated buffers at the desired pD values.

    • In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (e.g., a 10-fold molar excess of D₂CO).

    • Initiate the hydrolysis reaction by adding a known amount of the hydrazone stock solution to the NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the signal intensity of a characteristic proton of the hydrazone and the corresponding increase in the signal of the released component over time to determine the rate of hydrolysis.

Signaling Pathways and Logical Relationships

Chemical Equilibrium of Hydrazone Formation and Hydrolysis

The formation of a hydrazone is a reversible condensation reaction. The reverse reaction, hydrolysis, is favored under acidic conditions.

Hydrazone_Equilibrium cluster_reactants Reactants cluster_product Product ketone Ketone/Aldehyde hydrazine Hydrazine hydrazone Hydrazone + H₂O ketone->hydrazone Condensation (Neutral/Slightly Acidic pH) hydrazine->hydrazone Condensation (Neutral/Slightly Acidic pH) hydrazone->ketone Hydrolysis (Acid-Catalyzed) hydrazone->hydrazine Hydrolysis (Acid-Catalyzed)

Caption: Reversible formation and hydrolysis of a hydrazone linkage.

References

side reactions of m-PEG4-Hydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG4-Hydrazide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a polyethylene (B3416737) glycol (PEG) linker containing a terminal hydrazide (-NH-NH2) functional group.[1][2] Its primary application is in bioconjugation, where the hydrazide group reacts chemoselectively with an aldehyde or ketone group on a target molecule (like a protein, peptide, or drug) to form a stable hydrazone bond (-C=N-NH-).[3][4] The short PEG4 chain enhances the water solubility and flexibility of the resulting conjugate.[2]

Q2: What is the most common side reaction when using this compound?

A2: The most significant side reaction or issue is the hydrolysis of the newly formed hydrazone bond. The hydrazone linkage is reversible and can break down in the presence of water, a process that is accelerated under acidic conditions. This can lead to low net yield or instability of the final conjugate if not properly managed.

Q3: My conjugation reaction is very slow. What could be the cause?

A3: Slow reaction kinetics are a common issue, especially when performing the reaction at neutral pH (pH 7.4). The formation of the hydrazone bond is mechanistically complex and is fastest in a slightly acidic pH range of 4.5-5.5. At neutral pH, the rate-limiting dehydration step of the reaction intermediate is slow.

Q4: How can I increase the rate of my conjugation reaction?

A4: To accelerate the reaction, especially at or near neutral pH, you can use a nucleophilic catalyst. Aniline (B41778) is a widely used catalyst that can increase the reaction rate significantly. More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA), have also been identified and can be up to 15 times more effective than aniline.

Q5: My final conjugate is not stable over time. How can I prevent its degradation?

A5: The instability is likely due to the hydrolysis of the hydrazone bond. To create a permanent, stable linkage, the hydrazone bond (C=N) can be reduced to a stable secondary amine bond (C-N). This is typically achieved by adding a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture after the hydrazone has formed.

Q6: What other potential side reactions should I be aware of?

A6: Besides hydrolysis, the this compound reagent itself can be susceptible to oxidation, especially if it contains aromatic hydrazide structures (note: this compound is aliphatic). To minimize this, it is crucial to handle the reagent properly, store it at -20°C, protect it from light, and consider using deoxygenated buffers for the reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation 1. Incorrect pH: Reaction is too slow at neutral or basic pH.Adjust the reaction buffer to a pH between 4.5 and 6.0.
2. Reagent Degradation: The this compound or the aldehyde/ketone-containing molecule has degraded.Use fresh reagents. Ensure this compound is stored properly at -20°C and protected from moisture and light.
3. Slow Kinetics: The intrinsic reaction rate is too low under your conditions (e.g., low concentration, neutral pH).Add a catalyst like aniline (10-100 mM) to the reaction mixture to accelerate hydrazone formation.
Multiple Peaks on HPLC/MS (Impurity) 1. Hydrolysis: The peak may represent the unconjugated starting material due to hydrazone bond hydrolysis.Confirm the identity of the peaks via mass spectrometry. If hydrolysis is the issue, proceed to the stabilization step (reduction) more quickly.
2. Oxidation of Hydrazide: The starting hydrazide reagent may be oxidized.Use high-purity reagent and prepare solutions in deoxygenated buffers immediately before use.
3. Incomplete Reaction: The reaction has not gone to completion.Allow the reaction to proceed for a longer duration or increase the concentration of one of the reactants.
Conjugate Degrades During Storage or Purification 1. Hydrolytic Instability: The hydrazone bond is breaking down due to buffer conditions (e.g., acidic pH).For long-term stability, reduce the hydrazone bond to a stable secondary amine using sodium cyanoborohydride (NaCNBH₃). Store the final conjugate in a neutral or slightly basic buffer (pH ≥ 7.4) at 4°C or -20°C.

Experimental Protocols

Protocol 1: Aniline-Catalyzed Hydrazone Formation at Physiological pH

This protocol describes a typical conjugation of this compound to an aldehyde-functionalized protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the aldehyde-containing protein in a reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • This compound Stock: Dissolve this compound in the same reaction buffer (or a compatible solvent like DMSO if solubility is an issue) to create a 10-20 fold molar excess relative to the protein.

    • Aniline Catalyst Stock: Prepare a 1 M aniline stock solution in a compatible organic solvent or directly in the reaction buffer. Caution: Aniline is toxic and should be handled with appropriate safety measures.

  • Conjugation Reaction:

    • To your protein solution, add the aniline catalyst stock to a final concentration of 10-20 mM.

    • Immediately add the this compound solution to the protein-aniline mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress using HPLC or SDS-PAGE.

  • Purification:

    • Remove the excess this compound, aniline catalyst, and any side products using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Reductive Stabilization of Hydrazone Bond

This protocol should be performed after the hydrazone formation is complete.

  • pH Adjustment:

    • Ensure the pH of the reaction mixture containing the newly formed hydrazone conjugate is between 6.0 and 7.0 for optimal reduction. Adjust with dilute HCl or NaOH if necessary.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer.

    • Add the NaCNBH₃ solution to the conjugation mixture to a final concentration of ~20 mM (typically a 5-10 fold molar excess over the hydrazone).

    • Let the reduction reaction proceed for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final, stable conjugate using size-exclusion chromatography (SEC) or extensive dialysis to remove the reducing agent and other small molecules.

Visualizations

G cluster_workflow Experimental Workflow for Stable Conjugation reagent reagent process process product product decision decision end end A Prepare Aldehyde-Molecule & this compound B Mix Reagents in Buffer (pH 4.5-7.0) A->B C Add Aniline Catalyst (Optional, for pH > 6.0) B->C D Incubate (2-12h) Forms Hydrazone C->D E Is Stabilization Needed? D->E F Add NaCNBH3 Reduce to Hydrazine E->F  Yes G Purify Final Conjugate (e.g., SEC) E->G No I Unstable (Reversible) PEG-Conjugate E->I Stop Here For pH-sensitive linker F->G H Stable PEG-Conjugate G->H

Caption: Workflow for this compound conjugation and stabilization.

G start start main_path main_path side_path side_path stable_prod stable_prod reactants This compound + Aldehyde intermediate Tetrahedral Intermediate (Carbinolamine) reactants->intermediate Nucleophilic Attack oxidation Oxidation of Hydrazide (Side Reaction, O₂) reactants->oxidation intermediate->reactants Reversible hydrazone Hydrazone Conjugate (C=N Bond) intermediate->hydrazone Dehydration (Rate-limiting at neutral pH) hydrazone->reactants Hydrolysis (Reversible) reduction Stable Hydrazine Conjugate (C-N Bond) hydrazone->reduction Reduction (e.g., NaCNBH₃) hydrolysis Hydrolysis (Side Reaction, H₂O, H⁺)

Caption: Reaction mechanism showing the desired path vs. side reactions.

G problem problem check check solution solution start Low Yield check_ph Is pH 4.5 - 6.0? start->check_ph check_catalyst Using Aniline Catalyst? check_ph->check_catalyst Yes sol_ph Adjust pH to 4.5-6.0 check_ph->sol_ph No check_reagents Are Reagents Fresh? check_catalyst->check_reagents Yes sol_catalyst Add 10-20 mM Aniline (especially for pH > 6.0) check_catalyst->sol_catalyst No check_stability Is Conjugate Degrading? check_reagents->check_stability Yes sol_reagents Use Fresh Reagents, Store at -20°C check_reagents->sol_reagents No sol_stability Reduce Hydrazone with NaCNBH₃ After Formation check_stability->sol_stability Yes

Caption: Troubleshooting logic for low conjugation yield.

References

storage and handling of m-PEG4-Hydrazide to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of m-PEG4-Hydrazide to ensure the maintenance of its activity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To maintain the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. Both the solid form and solutions of the compound require specific temperatures and protection from environmental factors.

Q2: How should I properly handle this compound during my experiments?

Proper handling is critical to prevent degradation and ensure accurate results. This includes using appropriate solvents and preventing repeated freeze-thaw cycles of solutions. The hydrazide group is sensitive to oxidation and hydrolysis, so minimizing exposure to air and moisture is key.

Q3: What solvents are compatible with this compound?

This compound is soluble in water and common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] For bioconjugation reactions, it is advisable to use anhydrous solvents to prevent hydrolysis of the hydrazide moiety.[2]

Q4: What is the primary application of this compound?

This compound is primarily used in bioconjugation.[2] Its hydrazide group selectively reacts with aldehyde or ketone groups on other molecules, such as proteins, peptides, or drug compounds, to form a stable hydrazone linkage.[2][3] The PEG4 spacer enhances solubility and reduces steric hindrance.

Storage Conditions Summary

Proper storage is critical for maintaining the chemical integrity and reactivity of this compound. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.

FormTemperatureDurationAdditional Recommendations
Solid -20°CLong-termProtect from light and moisture. Desiccate.
2-8°CLong-termRefer to Certificate of Analysis for lot-specific data.
In Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1-2 monthsAvoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of this compound in conjugation experiments.

Low Conjugation Efficiency

Possible Cause 1: Inactive this compound

  • Troubleshooting Steps:

    • Verify that the compound has been stored correctly at -20°C, protected from light and moisture.

    • If the compound is old or has been handled improperly, consider using a fresh vial. The shelf life is typically two to three years when stored correctly.

    • Avoid repeated freeze-thaw cycles of stock solutions.

Possible Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • The reaction between a hydrazide and an aldehyde/ketone is most efficient at a pH of 5-7. Ensure your reaction buffer is within this range.

    • The reaction can be slow. Consider increasing the reaction time or temperature (if compatible with your biomolecule).

    • The presence of a catalyst, such as aniline, can increase the reaction rate.

Possible Cause 3: Issues with the Aldehyde/Ketone-Containing Molecule

  • Troubleshooting Steps:

    • Confirm the presence and accessibility of the carbonyl group on your target molecule.

    • If generating aldehydes through oxidation (e.g., on a glycoprotein), ensure the oxidation step was successful.

    • Avoid buffers containing primary amines (e.g., Tris) as they can compete with the hydrazide for reaction with the carbonyl group.

Precipitation in the Reaction Mixture

Possible Cause 1: Poor Solubility of Reactants

  • Troubleshooting Steps:

    • Ensure that all components are fully dissolved before mixing.

    • The PEG4 linker in this compound is designed to increase water solubility. However, if your target molecule has low aqueous solubility, consider adding a co-solvent.

    • Antibodies labeled with PEGylated reagents have shown decreased aggregation over time.

Possible Cause 2: Incorrect Buffer Conditions

  • Troubleshooting Steps:

    • Check the pH and ionic strength of your buffer to ensure they are optimal for the solubility of your biomolecule.

    • Phosphate buffers can sometimes reduce conjugation efficiency.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for a bioconjugation reaction using this compound and a logical approach to troubleshooting common problems.

G Experimental Workflow for this compound Conjugation A Prepare Biomolecule (with aldehyde/ketone group) C Mix Biomolecule and this compound (in appropriate reaction buffer, pH 5-7) A->C B Prepare this compound Solution (in anhydrous DMSO or DMF) B->C D Incubate Reaction Mixture (e.g., 2 hours at room temperature) C->D E Purify the Conjugate (e.g., dialysis, size exclusion chromatography) D->E F Characterize the Conjugate E->F

Workflow for this compound conjugation.

G Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Observed Check_Reagent Check this compound Storage and Age Start->Check_Reagent Check_Conditions Verify Reaction Conditions (pH, time, temp) Start->Check_Conditions Check_Target Confirm Carbonyl Group on Target Molecule Start->Check_Target Use_New_Reagent Use Fresh this compound Check_Reagent->Use_New_Reagent Improper storage or expired Optimize_Conditions Optimize Reaction (adjust pH, add catalyst) Check_Conditions->Optimize_Conditions Suboptimal conditions Verify_Target Re-evaluate Target Molecule Preparation/Oxidation Check_Target->Verify_Target Carbonyl group issue suspected

Logic diagram for troubleshooting low efficiency.

References

Technical Support Center: Stabilization of Hydrazone Bonds with Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stabilization of hydrazone bonds using sodium cyanoborohydride.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of hydrazone bonds to stable hydrazine (B178648) linkages with sodium cyanoborohydride.

Issue Potential Cause Recommended Solution
Low or No Conversion to Hydrazine Suboptimal pH: The reduction of the protonated hydrazone (hydrazonium ion) is pH-dependent. At neutral or high pH, the concentration of the reactive hydrazonium ion is low.[1][2]Adjust the reaction pH to a mildly acidic range (typically pH 4-6). Use a non-reactive buffer such as acetate (B1210297) or MES.[3] Avoid amine-containing buffers like Tris or glycine (B1666218) as they can compete in the reaction.[3]
Inactive Sodium Cyanoborohydride: The reagent is hygroscopic and can degrade upon prolonged exposure to moisture or strong acids.Use a fresh, unopened container of sodium cyanoborohydride or material that has been stored under anhydrous conditions.[2] It is advisable to use the reagent from a freshly opened bottle.
Insufficient Reagent: An inadequate molar excess of sodium cyanoborohydride may lead to incomplete reduction.Increase the molar excess of sodium cyanoborohydride. A 5- to 10-fold molar excess over the hydrazone is a common starting point.
Formation of Side Products Reduction of Carbonyl Groups: At low pH (typically below 4), sodium cyanoborohydride can reduce aldehydes and ketones.Maintain the reaction pH between 4 and 6 to ensure selective reduction of the hydrazonium ion over the carbonyl group.
Cyanide-Related Side Products: Sodium cyanoborohydride can release cyanide, especially under strongly acidic conditions, which can react with your substrate.Perform the reaction in a well-ventilated fume hood. Maintain the pH in the recommended range to minimize cyanide release.
Difficulty in Product Purification Excess Reagent and Byproducts: Boron salts and excess sodium cyanoborohydride can complicate purification.Quench the reaction carefully by adjusting the pH to neutral. The product can then be purified by standard methods such as column chromatography, preparative HPLC, or dialysis for macromolecules.
Inconsistent Results Variability in Reagent Quality: The purity of sodium cyanoborohydride can vary between batches and suppliers.If consistent results are critical, consider titrating the reagent to determine its purity or purchase from a reliable supplier. Iodometric titration can be used to determine the purity of sodium cyanoborohydride.
Hydrolysis of Hydrazone: The hydrazone bond is susceptible to hydrolysis, especially under the acidic conditions required for reduction.The reduction should be performed promptly after the formation of the hydrazone. Monitor the reaction progress to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the reduction of a hydrazone with sodium cyanoborohydride?

The optimal pH is typically in the range of 4-6. In this range, the hydrazone is sufficiently protonated to the reactive hydrazonium ion, which is readily reduced. At higher pH, the reaction is slow due to a low concentration of the protonated intermediate. At lower pH (below 4), the reduction of carbonyl groups can become a significant side reaction, and the stability of sodium cyanoborohydride decreases.

2. Why is sodium cyanoborohydride preferred over sodium borohydride (B1222165) for this reaction?

Sodium cyanoborohydride is a milder and more selective reducing agent than sodium borohydride. The electron-withdrawing cyano group in sodium cyanoborohydride makes it less reactive, allowing it to selectively reduce iminium ions (and protonated hydrazones) in the presence of more stable carbonyl groups at a slightly acidic pH. Sodium borohydride is a stronger reducing agent and would likely reduce both the hydrazone and the parent carbonyl compounds.

3. What solvents are compatible with this reaction?

Sodium cyanoborohydride is soluble in a variety of polar solvents. Protic solvents such as methanol (B129727), ethanol, and water are commonly used, often with a co-solvent like THF. The choice of solvent will depend on the solubility of your substrate.

4. How can I monitor the progress of the reaction?

The reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (aldehyde/ketone and hydrazine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the conversion of the C=N bond of the hydrazone to the C-N single bond of the hydrazine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

5. What are the safety precautions for handling sodium cyanoborohydride?

Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids or when heated. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Experimental Protocols

General Protocol for the Reduction of a Hydrazone with Sodium Cyanoborohydride

This protocol provides a general procedure for the stabilization of a hydrazone bond. The specific conditions may need to be optimized for your particular substrate.

Materials:

  • Hydrazone-containing substrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol (or another suitable solvent)

  • Buffer solution (e.g., 1 M sodium acetate, pH 5.0)

  • Glacial acetic acid (for pH adjustment)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve the hydrazone substrate in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Add the buffer solution to maintain the pH between 4 and 6. If necessary, adjust the pH by dropwise addition of glacial acetic acid while monitoring with a pH meter or pH paper.

  • Addition of Reducing Agent: In a separate vial, dissolve a 5- to 10-fold molar excess of sodium cyanoborohydride in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring solution of the hydrazone.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium cyanoborohydride by slowly adding a quenching solution (e.g., saturated aqueous sodium bicarbonate) until gas evolution ceases. This should be done in a fume hood.

  • Work-up:

    • If the product is organic-soluble, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for Hydrazone Stabilization

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Hydrazone in Solvent B Adjust pH to 4-6 with Buffer A->B C Add NaBH3CN Solution B->C D Stir at Room Temperature C->D E Monitor Reaction (TLC/HPLC) D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify Product G->H I Characterize Product H->I

Caption: Workflow for hydrazone reduction.

Chemical Pathway of Hydrazone Reduction

G Hydrazone Hydrazone (R1R2C=NNHR3) Protonation + H+ Hydrazone->Protonation Hydrazonium Hydrazonium Ion (R1R2C=N+HNHR3) Protonation->Hydrazonium Reduction NaBH3CN Hydrazonium->Reduction Hydride Attack Hydrazine Stable Hydrazine (R1R2CH-NHNHR3) Reduction->Hydrazine

Caption: Reduction of a hydrazone to a hydrazine.

References

impact of steric hindrance on m-PEG4-Hydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-Hydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing your experimental outcomes, with a particular focus on the impact of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between this compound and an aldehyde or ketone?

A1: The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form a stable hydrazone bond. The reaction is acid-catalyzed, with an optimal pH range typically between 5 and 7.

Q2: How does steric hindrance from the substrate affect the reaction with this compound?

A2: The impact of steric hindrance on hydrazone formation can be complex. Generally, alkyl aldehydes react faster than bulkier aryl aldehydes. However, studies have shown that highly bulky ketones can react as quickly as less hindered ones.[1] This suggests that while the initial nucleophilic attack might be slowed by steric bulk, the subsequent rate-limiting dehydration step could be accelerated due to the relief of steric strain in the transition state. The flexible PEG4 spacer in this compound is designed to help minimize steric hindrance during conjugation.

Q3: What are the ideal pH conditions for this compound reactions?

A3: The optimal pH for hydrazone formation is typically in the slightly acidic range of 5 to 7.[2] At lower pH values, the hydrazide can become protonated, reducing its nucleophilicity. At higher pH, the dehydration step of the reaction intermediate is not efficiently catalyzed.

Q4: Can I use a buffer containing primary amines, such as Tris, for my reaction?

A4: No, it is not recommended. Primary amines in buffers like Tris can compete with the this compound for reaction with the aldehyde or ketone, leading to the formation of Schiff bases and a lower yield of the desired hydrazone conjugate. It is best to use non-amine-containing buffers such as MES, acetate, or phosphate.

Q5: How can I improve the yield of my this compound conjugation reaction?

A5: To improve the yield, you can:

  • Optimize the pH: Ensure the reaction is performed within the optimal pH range of 5-7.

  • Use a catalyst: Aniline (B41778) can be used as a catalyst to increase the reaction rate.

  • Increase the concentration of this compound: Using a molar excess of the PEG reagent can help drive the reaction to completion.

  • Increase the reaction time or temperature: If the reaction is slow, extending the incubation time or moderately increasing the temperature (e.g., to 37°C) can improve the yield, provided your molecule is stable under these conditions.

  • Ensure high-quality reagents: Verify the purity and activity of both your this compound and the carbonyl-containing molecule. Aldehydes, in particular, can oxidize to carboxylic acids, which are unreactive towards hydrazides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH Verify the pH of your reaction buffer and adjust it to be within the 5-7 range.
Inactive this compound Ensure the this compound has been stored correctly at -20°C and protected from moisture to prevent hydrolysis.
Inactive Aldehyde or Ketone Confirm the presence and reactivity of the carbonyl group. Aldehydes can oxidize over time; consider using freshly prepared or purified material.
Presence of Primary Amines in Buffer Switch to a non-amine-containing buffer like MES, acetate, or phosphate.
Steric Hindrance Increase the reaction time and/or temperature. Consider using a catalyst like aniline. A longer PEG linker might be necessary for highly hindered substrates.
Side Product Formation Reaction with Buffer Components As mentioned, avoid amine-containing buffers. Ensure all buffer components are compatible with the reaction chemistry.
Impure Starting Materials Purify the this compound and the carbonyl-containing molecule before the reaction.
Difficulty Purifying the Conjugate Similar Properties of Starting Material and Product Optimize your purification method. Size-exclusion chromatography (SEC) is often effective for separating the larger PEG conjugate from smaller unreacted molecules. Reverse-phase HPLC can also be used.

Quantitative Data

The following table presents representative second-order rate constants for hydrazone formation between phenylhydrazine (B124118) and various aldehydes and ketones at pH 7.4. While not specific to this compound, this data provides a useful comparison of the reactivity of different carbonyl compounds and the influence of steric and electronic effects.

Carbonyl CompoundStructureSecond-Order Rate Constant (M⁻¹s⁻¹)
ButyraldehydeCH₃(CH₂)₂CHO0.85
Pivaldehyde(CH₃)₃CCHO0.11
BenzaldehydeC₆H₅CHO0.013
AcetoneCH₃COCH₃0.003
2-ButanoneCH₃COCH₂CH₃0.002
Di-tert-butyl ketone(CH₃)₃CCO C(CH₃)₃0.003

Data adapted from a study on hydrazone formation kinetics.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde or Ketone

This protocol provides a general method for the conjugation of this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer: 100 mM MES or sodium acetate, pH 5.5

  • Aniline (optional, as a catalyst)

  • Organic solvent (e.g., DMSO or DMF) for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Dissolve Reagents:

    • Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in a minimal amount of organic solvent and then dilute with Reaction Buffer to achieve a 1.5 to 5-fold molar excess over the carbonyl compound.

  • Initiate the Reaction:

    • Add the this compound solution to the solution of the carbonyl-containing molecule.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. For sterically hindered substrates, the reaction time may need to be extended, or the temperature increased to 37°C.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS.

    • Once the reaction is complete, purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess this compound and other reagents.

Protocol 2: Conjugation of this compound to an Antibody

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an antibody.

Materials:

  • Antibody

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Coupling Buffer: 100 mM sodium acetate, pH 5.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Oxidation:

    • Exchange the antibody into the Coupling Buffer.

    • Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1 mM.

    • Incubate in the dark at 4°C for 30 minutes.

    • Remove the excess periodate (B1199274) using a desalting column, exchanging the antibody back into the Coupling Buffer.

  • Conjugation:

    • Add a 50-fold molar excess of this compound to the oxidized antibody solution.

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Remove the excess this compound by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column.

  • Characterization:

    • Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., BCA assay and mass spectrometry).

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product mPEG4_Hydrazide This compound Hemiaminal Hemiaminal Intermediate mPEG4_Hydrazide->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Hydrazone Hydrazone Conjugate Hemiaminal->Hydrazone Dehydration Water Water Hemiaminal->Water

Caption: Reaction mechanism of this compound with an aldehyde or ketone.

TroubleshootingWorkflow Start Low Conjugation Yield Check_pH Is pH between 5 and 7? Start->Check_pH Check_Reagents Are reagents active? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Check_Buffer->Optimize_Conditions Yes Change_Buffer Change buffer Check_Buffer->Change_Buffer No Success Improved Yield Optimize_Conditions->Success Adjust_pH->Check_pH Replace_Reagents->Check_Reagents Change_Buffer->Check_Buffer

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Validation & Comparative

Characterization of m-PEG4-Hydrazide Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy and safety. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG4-Hydrazide, to proteins, peptides, or other molecules can enhance solubility, stability, and pharmacokinetic properties. Mass spectrometry (MS) stands as a cornerstone analytical technique for the detailed characterization of these conjugates. This guide provides an objective comparison of two primary mass spectrometry ionization techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the analysis of this compound conjugates, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis

The choice between MALDI-TOF and ESI-MS for analyzing this compound conjugates depends on several factors, including the nature of the analyte, the desired information (e.g., molecular weight confirmation, sequence analysis, quantification), and available instrumentation. Both are considered "soft" ionization techniques that minimize fragmentation of the parent molecule.[1]

FeatureMALDI-TOF MSESI-MS
Ionization Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse.[2]Analyte in solution is nebulized and ionized by a strong electric field, forming a fine spray of charged droplets.[1]
Typical Ionization State Primarily produces singly charged ions ([M+H]⁺).[2]Produces multiply charged ions ([M+nH]ⁿ⁺).[1]
Sample State Solid (co-crystallized with matrix).Liquid (solution).
Coupling to Separation Typically offline with HPLC.Readily coupled online with liquid chromatography (LC-MS).
Speed High throughput, rapid analysis of multiple samples on a single target plate.Slower per sample, but automation is common.
Mass Accuracy Good, typically in the low ppm range with internal calibration.High, often in the sub-ppm to low ppm range.
Resolution High resolution is achievable, especially with reflectron TOF analyzers.High resolution is a key feature, particularly with Orbitrap and FT-ICR analyzers.
Sensitivity High, capable of detecting low femtomole to attomole amounts.Very high, capable of detecting attomole to zeptomole quantities.
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers compared to ESI.Less tolerant; requires volatile buffers and often sample desalting.
Data Complexity Simpler spectra due to predominantly singly charged ions.More complex spectra with multiple charge states, requiring deconvolution algorithms.

Quantitative Performance Comparison

ParameterMALDI-TOF MSESI-MS
Linear Dynamic Range Generally narrower, can be affected by matrix suppression effects.Wider, often spanning several orders of magnitude.
Precision (CV%) Typically 5-15% for quantitative studies.Generally lower, often <10% with stable isotope standards.
Accuracy Can be high with appropriate internal standards and calibration.High, especially when coupled with LC for separation of isomers.
Throughput for Quantification High, suitable for screening large numbers of samples.Lower per sample, but LC-MS provides more detailed separation.

Experimental Protocols

The following are detailed methodologies for the characterization of a model this compound conjugate, in this case, a synthetic peptide (e.g., GLP-1 analogue) conjugated to this compound.

Model Conjugate Synthesis: Hydrazone Ligation

The this compound is conjugated to an aldehyde- or ketone-containing peptide. This is often achieved by oxidizing a serine or threonine residue on the peptide to an aldehyde.

Hydrazone Ligation of this compound to a Peptide Peptide Peptide with Aldehyde Group (R-CHO) Reaction + Peptide->Reaction PEG_Hydrazide This compound (CH3O-(CH2CH2O)4-NH-NH2) Arrow pH 4-6 PEG_Hydrazide->Arrow Conjugate Peptide-PEG4-Hydrazone Conjugate Reaction->PEG_Hydrazide Arrow->Conjugate

Caption: Reaction scheme for the conjugation of this compound to a peptide via hydrazone bond formation.

Protocol 1: MALDI-TOF MS Analysis
  • Sample Preparation:

    • Dissolve the this compound conjugated peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of 1-10 pmol/µL.

    • Prepare the MALDI matrix solution. For peptides and small proteins, a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA is commonly used.

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • To the matrix spot, add 1 µL of the sample solution and mix gently by pipetting up and down.

    • Allow the spot to air dry completely (the "dried-droplet" method).

  • Instrumentation and Data Acquisition:

    • Use a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the conjugate.

    • Acquire spectra by firing the laser at different positions within the sample spot to find the "sweet spot" for optimal signal intensity.

    • Average several hundred laser shots to obtain a final spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the singly charged molecular ion ([M+H]⁺) of the this compound conjugate.

    • Compare the observed mass to the theoretical mass to confirm successful conjugation.

    • The presence of a peak corresponding to the unconjugated peptide would indicate an incomplete reaction.

Protocol 2: ESI-MS Analysis (coupled with LC)
  • Sample Preparation:

    • Dissolve the this compound conjugated peptide in a mobile phase-compatible solvent (e.g., water with 0.1% formic acid) to a concentration of 1-10 pmol/µL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-ESI-MS Instrumentation and Data Acquisition:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Electrospray Ionization (ESI):

      • Ionization Mode: Positive.

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-450 °C.

    • Mass Spectrometry (MS):

      • Acquire data in full scan mode over a mass range that includes the expected m/z values of the multiply charged ions of the conjugate.

      • For fragmentation analysis (MS/MS), perform data-dependent acquisition (DDA) or targeted analysis of the precursor ions.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to identify the elution time of the conjugate.

    • Examine the mass spectrum at the elution peak of the conjugate. This will show a distribution of multiply charged ions.

    • Use deconvolution software to transform the multiply charged spectrum into a zero-charge spectrum, which will show the molecular weight of the conjugate.

    • Compare the deconvoluted mass to the theoretical mass.

    • Analyze MS/MS fragmentation data to confirm the peptide sequence and identify the site of PEGylation.

Workflow for Characterization of this compound Conjugates

The overall workflow for the characterization of this compound conjugates using mass spectrometry involves several key stages, from sample preparation to data analysis and interpretation.

Mass Spectrometry Workflow for this compound Conjugate Characterization cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Interpretation Conjugation Conjugation Reaction (Peptide + this compound) Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Quantification Quantification (e.g., UV-Vis) Purification->Quantification MS_Choice Select MS Technique Quantification->MS_Choice MALDI MALDI-TOF MS MS_Choice->MALDI Speed, Salt Tolerance ESI LC-ESI-MS MS_Choice->ESI LC Coupling, High Resolution MS_Analysis Intact Mass Analysis (MS1) MALDI->MS_Analysis ESI->MS_Analysis MSMS_Analysis Fragmentation Analysis (MS/MS) MS_Analysis->MSMS_Analysis MW_Confirm Molecular Weight Confirmation MS_Analysis->MW_Confirm Purity Purity Assessment MS_Analysis->Purity Site_ID Site of Conjugation Identification MSMS_Analysis->Site_ID Report Final Report MW_Confirm->Report Purity->Report Site_ID->Report

Caption: A comprehensive workflow for the characterization of this compound conjugates using mass spectrometry.

Conclusion

Both MALDI-TOF and ESI-MS are powerful techniques for the characterization of this compound conjugates. ESI-MS, particularly when coupled with liquid chromatography, offers high resolution, high mass accuracy, and the ability to perform detailed fragmentation analysis for sequence confirmation and localization of the PEG moiety. Its main drawback is a lower tolerance for salts and buffers. MALDI-TOF provides a rapid, high-throughput method for confirming the molecular weight of the conjugate and is more tolerant to sample impurities. The choice of technique will ultimately depend on the specific analytical needs of the researcher. For comprehensive characterization, a combination of both techniques can be highly beneficial.

References

A Researcher's Guide to Determining Labeling Efficiency: m-PEG4-Hydrazide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of innovation. The ability to attach moieties like polyethylene (B3416737) glycol (PEG) can dramatically improve the therapeutic properties of proteins, peptides, and other biologics. This guide provides a comprehensive comparison of m-PEG4-Hydrazide, a popular labeling reagent, with alternative methods. We delve into the experimental data, detailed protocols, and underlying chemical principles to empower you in selecting the optimal strategy for your bioconjugation needs.

This compound is a valuable tool for bioconjugation, enabling the attachment of a short, hydrophilic PEG spacer to aldehydes and ketones. This is particularly useful for the site-specific labeling of glycoproteins, where the carbohydrate moieties can be oxidized to generate reactive aldehyde groups.[1] The resulting hydrazone bond is relatively stable under physiological conditions.[2]

Comparative Analysis of Labeling Chemistries

The choice of labeling chemistry is critical and depends on the available functional groups on the target molecule and the desired stability of the resulting conjugate. Here, we compare hydrazide-based labeling with a common alternative: N-hydroxysuccinimide (NHS)-ester based labeling.

FeatureThis compoundm-PEG4-NHS Ester
Reactive Group Hydrazide (-CONHNH₂)N-Hydroxysuccinimide Ester
Target Functional Group Aldehydes or KetonesPrimary Amines (e.g., Lysine (B10760008) residues, N-terminus)
Resulting Linkage HydrazoneAmide
Optimal Reaction pH 5.0 - 7.07.0 - 9.0
Bond Stability Reversible under acidic conditionsHighly Stable
Key Advantages Site-specific labeling of glycoproteins; relatively stable bond.High reactivity with abundant amine groups; forms very stable bonds.
Key Considerations Requires the presence of carbonyl groups (may need prior oxidation of the target).Can lead to a heterogeneous mixture of products due to multiple lysine residues; NHS esters are sensitive to moisture.

Quantifying the Degree of Labeling: A Multi-faceted Approach

Determining the degree of labeling (DOL), or the average number of PEG molecules conjugated to each protein molecule, is crucial for ensuring batch-to-batch consistency and optimizing the performance of the bioconjugate. Several robust methods can be employed for this purpose.

Spectroscopic Methods: UV-Vis Absorbance

A common and accessible method for determining the DOL is UV-Vis spectrophotometry. This technique relies on the distinct absorbance properties of the protein and the labeling reagent (if it contains a chromophore).

Experimental Protocol for DOL Determination by UV-Vis Spectroscopy:

  • Sample Preparation:

    • Purify the this compound labeled protein from excess, unbound reagent using dialysis or size-exclusion chromatography (gel filtration).[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance.

    • If the this compound or a co-labeled molecule has a unique absorbance maximum (λₘₐₓ), measure the absorbance at that wavelength (Aₘₐₓ). For unlabeled this compound, this method is not directly applicable unless a chromophore is introduced. However, if a dye-hydrazide is used, this method is ideal.

  • Calculation of Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula, which accounts for the absorbance contribution of the label at 280 nm:[3] DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_label) Where:

      • Aₘₐₓ: Absorbance of the conjugate at the λₘₐₓ of the label.

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • ε_label: Molar extinction coefficient of the label at its λₘₐₓ (in M⁻¹cm⁻¹).

      • CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λₘₐₓ.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), is a powerful technique for separating the PEGylated protein from the unlabeled protein and free PEG, allowing for quantification of the degree of labeling.

Experimental Protocol for DOL Determination by HPLC (SEC):

  • System Setup:

    • Equilibrate a size-exclusion column suitable for protein separation with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[4]

  • Sample Analysis:

    • Inject the purified PEGylated protein sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm to detect the protein and a refractive index (RI) detector to detect the PEG.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the PEGylated protein, any remaining unreacted protein, and free PEG.

    • The degree of PEGylation can be estimated by comparing the peak areas of the PEGylated and un-PEGylated protein. For a more precise determination, a standard curve can be generated using proteins with a known number of attached PEG molecules.

Mass Spectrometry

Mass spectrometry (MS) provides a direct and accurate measurement of the molecular weight of the conjugate, allowing for a precise determination of the number of attached PEG molecules. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry can be used.

Experimental Protocol for DOL Determination by Mass Spectrometry:

  • Sample Preparation:

    • The purified PEGylated protein sample is prepared according to the specific requirements of the mass spectrometer. This may involve buffer exchange and dilution.

  • Mass Analysis:

    • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG molecules attached.

    • The mass difference between the peaks will correspond to the mass of a single this compound molecule.

    • By analyzing the distribution and intensity of these peaks, the average degree of labeling can be accurately determined.

Visualizing the Workflow

To provide a clearer understanding of the entire process, from initial protein modification to the final determination of the degree of labeling, the following workflow diagram has been generated.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Degree of Labeling (DOL) Determination start Start: Glycoprotein (B1211001) oxidation Periodate Oxidation (Generation of Aldehydes) start->oxidation NaIO₄ purification1 Purification (e.g., Desalting Column) oxidation->purification1 labeling Incubation with This compound purification1->labeling pH 5.0-7.0 purification2 Purification of Conjugate (e.g., SEC or Dialysis) labeling->purification2 uv_vis UV-Vis Spectroscopy purification2->uv_vis hplc HPLC (SEC) purification2->hplc ms Mass Spectrometry purification2->ms dol_calc DOL Calculation uv_vis->dol_calc hplc->dol_calc ms->dol_calc

Caption: Experimental workflow for labeling a glycoprotein with this compound and subsequent determination of the degree of labeling.

Conclusion

The selection of a labeling reagent and the method for determining the degree of labeling are critical decisions in the development of bioconjugates. This compound offers a reliable method for the site-specific modification of glycoproteins, forming a stable hydrazone linkage. While alternatives like NHS esters provide a robust method for labeling primary amines, they can result in a more heterogeneous product.

A multi-pronged analytical approach, combining spectroscopic, chromatographic, and mass spectrometric techniques, provides the most comprehensive and accurate characterization of the degree of labeling. By carefully considering the chemistry of the labeling reaction and employing rigorous analytical methods, researchers can ensure the quality, consistency, and efficacy of their bioconjugates.

References

A Head-to-Head Comparison: m-PEG4-Hydrazide vs. NHS Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone technique for improving therapeutic efficacy. PEGylation can enhance protein solubility, extend circulating half-life, and reduce immunogenicity. However, the choice of conjugation chemistry is critical and dictates the specificity, stability, and heterogeneity of the final product. This guide provides an in-depth, objective comparison between two common PEGylation reagents: m-PEG4-Hydrazide and N-hydroxysuccinimide (NHS) esters.

This comparison delves into the reaction mechanisms, stability of the resulting conjugates, and experimental considerations. We present quantitative data from published literature, detailed experimental protocols, and visual workflows to provide a comprehensive framework for selecting the optimal strategy for your specific application.

At a Glance: Key Differences

The fundamental difference between these two chemistries lies in their target functional groups, which in turn determines the site-specificity and nature of the resulting chemical bond. NHS esters react with primary amines, which are abundant on protein surfaces, while hydrazides react with carbonyls (aldehydes or ketones), which are less common and often need to be chemically or enzymatically introduced.

FeatureThis compoundNHS Ester
Target Group Carbonyls (Aldehydes & Ketones)Primary Amines (-NH₂)
Common Targets Oxidized carbohydrates (glycoproteins), N-terminal serine/threonine, engineered carbonylsLysine (B10760008) (Lys) residues, N-terminal amine
Resulting Linkage Hydrazone (C=N-NH)Amide (CO-NH)
Bond Stability Less stable; reversible in acidic conditions (pH < 6)[1][2][3]. Can be reduced to a stable alkyl hydrazide.Highly stable under physiological conditions[1][4].
Reaction pH Mildly acidic to neutral (pH 5.0 - 7.0)Physiological to alkaline (pH 7.2 - 9.0)
Specificity Site-specific: Targets specific, often pre-introduced, functional groups.Non-specific ("Random"): Reacts with multiple accessible lysine residues, creating a heterogeneous mixture of positional isomers and PEGylated species.
Key Advantages Enables production of homogeneous, site-specifically modified proteins. The reversible nature of the hydrazone bond can be exploited for drug delivery.High reactivity with abundant functional groups. Simple one-step reaction. Forms highly stable bonds suitable for long-circulating biologics.
Key Considerations Requires the presence of a carbonyl group, which often involves a pre-modification step (e.g., oxidation). The hydrazone bond may not be stable enough for all applications unless reduced.Can lead to heterogeneous products with varying biological activity. Risk of modifying amines in the protein's active or binding site, leading to loss of function. Moisture-sensitive reagent.

Reaction Mechanisms

The choice of conjugation chemistry is fundamentally a choice between targeting amines or carbonyls. The resulting linkages have distinct properties that must be matched to the desired outcome of the PEGylation.

NHS-Ester Chemistry: Targeting Primary Amines

NHS esters are highly reactive compounds that efficiently couple with primary amines found on the N-terminus of a polypeptide chain and, more commonly, the ε-amino group of lysine residues. The reaction is a straightforward nucleophilic acyl substitution that proceeds under physiological to slightly alkaline conditions, yielding a highly stable amide bond. However, because proteins typically have numerous surface-exposed lysine residues, this method often results in a heterogeneous mixture of products.

NHS_Workflow prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) react Add PEG-NHS to Protein (5-20x molar excess) prep->react dissolve Dissolve PEG-NHS in Anhydrous DMSO dissolve->react incubate Incubate (30-60 min, RT) react->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify Hydrazide_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Conjugation oxidize Oxidize Glycoprotein (NaIO₄, pH 5.5) quench_ox Quench Oxidation (Ethylene Glycol) oxidize->quench_ox purify_ox Purify Aldehyde-Protein (Desalting Column) quench_ox->purify_ox react Add this compound (20-50x molar excess) purify_ox->react incubate Incubate (2-4h, RT) react->incubate reduce Optional: Reduce Bond (NaCNBH₃) incubate->reduce purify_conj Purify Final Conjugate (e.g., SEC) reduce->purify_conj

References

A Comparative Guide to m-PEG4-Hydrazide and Maleimide Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of molecules to biologics is a cornerstone of modern therapeutic and diagnostic development. The choice of conjugation chemistry is paramount, directly influencing the stability, homogeneity, and ultimately, the efficacy and safety of the resulting bioconjugate. This guide provides an in-depth, objective comparison of two widely utilized bioconjugation chemistries: m-PEG4-Hydrazide and maleimide (B117702) chemistry. We will explore their reaction mechanisms, specificity, stability, and key applications, supported by experimental data and detailed protocols to inform the selection of the most suitable approach for your research and development needs.

At a Glance: Key Differences

FeatureThis compound ChemistryMaleimide Chemistry
Target Functional Group Aldehydes and ketonesThiols (Sulfhydryls)
Resulting Bond HydrazoneThiosuccinimide ether
Reaction pH Acidic (typically pH 4.5-6.0)Neutral (typically pH 6.5-7.5)
Bond Stability pH-sensitive; cleavable in acidic environmentsGenerally stable, but susceptible to retro-Michael reaction (thiol exchange)
Specificity High for carbonylsHigh for thiols within the optimal pH range
Common Applications Antibody-drug conjugates (ADCs) with acid-cleavable linkers, PEGylationADCs, protein labeling, surface functionalization

Reaction Mechanisms and Specificity

This compound Chemistry: This method involves the reaction of a hydrazide functional group with an aldehyde or ketone to form a hydrazone bond.[1] In protein conjugation, aldehyde groups are often introduced by mild oxidation of carbohydrate moieties, for instance, in the Fc region of antibodies, using sodium periodate (B1199274).[2] This approach offers site-specificity, as the modification occurs away from the antigen-binding sites.[2] The reaction is typically carried out under mild acidic conditions (pH 4.5-6.0), which protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazide.[3]

Maleimide Chemistry: This chemistry targets the thiol (sulfhydryl) groups of cysteine residues to form a stable thioether bond.[4] The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction is highly efficient and selective for thiols at a neutral pH range of 6.5-7.5. At pH values above 7.5, maleimides can exhibit cross-reactivity with primary amines, such as lysine (B10760008) residues.

Quantitative Comparison of Performance

A direct head-to-head quantitative comparison of these two chemistries under identical conditions is not extensively available in published literature. However, by compiling data from various studies, we can provide a reasonable estimate of their performance characteristics.

Table 1: Conjugation Efficiency

Conjugation ChemistryBiomolecule & Linker/PayloadReported Conjugation Efficiency/YieldAverage Drug-to-Antibody Ratio (DAR)
Hydrazone-basedHydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified
Maleimide-thiolAnti-Notch3 mAb + Maleimide linker-payload85-88%3.6
Maleimide-thiolThiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable
Maleimide-thiolThiolated nanobody (11A4) + Maleimide-functionalized nanoparticles58 ± 12%Not Applicable

Table 2: Bond Stability

Bond TypeConditionHalf-life (t½)Key Considerations
Hydrazone (from aliphatic aldehyde) pH 5.5< 2 minutesHighly sensitive to acidic conditions, suitable for rapid drug release in endosomes/lysosomes.
pH 7.4Variable, generally less stable than aromatic hydrazonesStability at physiological pH can be a concern for premature drug release.
Hydrazone (from aromatic aldehyde) pH 5.5 & 7.4> 48 hoursSignificantly more stable due to resonance stabilization, may not be suitable for applications requiring acid-labile cleavage.
Thiosuccinimide ether In presence of 5 mM glutathione (B108866) (GSH) at 37°C3.1 h to 258 h (depends on maleimide and thiol structure)Susceptible to retro-Michael reaction and thiol exchange, leading to payload migration. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.

Potential Side Reactions and Mitigation Strategies

This compound Chemistry: The primary consideration for hydrazone linkages is their inherent pH sensitivity. While this is often exploited for controlled drug release, it can also lead to premature cleavage in environments with slightly acidic pH. The stability of the hydrazone bond can be tuned by the choice of the aldehyde or ketone precursor, with aromatic carbonyls generally forming more stable linkages than aliphatic ones.

Maleimide Chemistry: Maleimide conjugates are susceptible to several side reactions:

  • Retro-Michael Reaction: The thioether bond can reverse, especially in the presence of other thiols like glutathione, leading to deconjugation and potential off-target effects. This can be mitigated by hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form, which is favored at slightly basic pH (8.5-9.0).

  • Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring. This can be avoided by performing the conjugation at a more acidic pH or by acetylating the N-terminus.

  • Hydrolysis of Maleimide: The maleimide ring itself can be hydrolyzed, rendering it unreactive towards thiols. This is more pronounced at higher pH. It is therefore recommended to use freshly prepared maleimide solutions.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a typical two-step process for conjugating a hydrazide-functionalized PEG to an antibody via its carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • This compound

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycerol)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Antibody Oxidation:

    • Prepare a fresh solution of sodium periodate in the reaction buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding the quenching solution to a final concentration of 15 mM and incubate for 5 minutes.

    • Remove excess periodate and glycerol (B35011) by passing the solution through a desalting column equilibrated with the reaction buffer (pH 5.5).

  • Hydrazone Formation:

    • Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).

    • Add the this compound stock solution to the oxidized antibody solution at a 50-100 fold molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature.

    • The resulting conjugate can be purified by size-exclusion chromatography (SEC) to remove unreacted PEG-hydrazide.

Protocol 2: Conjugation of a Maleimide-Functionalized Payload to an Antibody

This protocol outlines the steps for conjugating a maleimide-functionalized molecule to an antibody by targeting its cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Antibody Reduction (if necessary):

    • To target interchain disulfide bonds, a partial reduction is required. Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Maleimide Conjugation:

    • Dissolve the maleimide-functionalized payload in anhydrous DMSO to prepare a stock solution.

    • Add the maleimide payload solution to the reduced (or naturally thiol-containing) antibody solution at a 5-20 fold molar excess over the available thiol groups.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.

    • The resulting conjugate is then purified, typically by SEC or dialysis, to remove unreacted payload and other small molecules.

Visualizing the Chemistries and Workflows

m_PEG4_Hydrazide_Reaction cluster_oxidation Oxidation cluster_conjugation Conjugation (pH 4.5-6.0) Antibody_Glycan Antibody Glycan (cis-diol) Oxidized_Antibody Oxidized Antibody (Aldehyde) Antibody_Glycan->Oxidized_Antibody NaIO4 Hydrazone_Conjugate Hydrazone Conjugate Oxidized_Antibody->Hydrazone_Conjugate mPEG4_Hydrazide This compound mPEG4_Hydrazide->Hydrazone_Conjugate

Caption: Reaction pathway for this compound conjugation.

Maleimide_Reaction cluster_conjugation Conjugation (pH 6.5-7.5) Protein_Thiol Protein Thiol (-SH) Thioether_Conjugate Thiosuccinimide Ether Conjugate Protein_Thiol->Thioether_Conjugate Maleimide_Payload Maleimide-Payload Maleimide_Payload->Thioether_Conjugate

Caption: Reaction pathway for maleimide chemistry.

Experimental_Workflow_Comparison cluster_Hydrazide This compound Workflow cluster_Maleimide Maleimide Workflow H1 Antibody with Glycans H2 Oxidation (NaIO4) H1->H2 H3 Purification (Desalting) H2->H3 H4 Conjugation with this compound H3->H4 H5 Purification (SEC) H4->H5 M1 Antibody with Cysteines M2 Reduction (TCEP/DTT) - Optional M1->M2 M3 Purification (Desalting) M2->M3 M4 Conjugation with Maleimide-Payload M3->M4 M5 Purification (SEC/Dialysis) M4->M5

Caption: Comparative experimental workflows.

Conclusion

Both this compound and maleimide chemistries offer robust and specific methods for bioconjugation, each with a distinct set of advantages and considerations. The choice between the two is highly dependent on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

This compound chemistry is particularly well-suited for applications requiring site-specific modification away from antigen-binding sites and for the development of acid-cleavable linkers for targeted drug delivery. The pH-sensitive nature of the resulting hydrazone bond is a key feature that can be engineered for controlled release in specific cellular compartments.

Maleimide chemistry , on the other hand, provides a rapid and efficient method for targeting cysteine residues, resulting in a generally stable thioether bond. It is a workhorse in the field of bioconjugation, widely used for creating a variety of bioconjugates. However, researchers must be mindful of the potential for retro-Michael reactions and take appropriate steps to ensure the long-term stability of the conjugate, especially for in vivo applications.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate conjugation strategy to advance their therapeutic and diagnostic development programs.

References

A Head-to-Head Comparison: Unveiling the Advantages of Hydrazone and Oxime Ligations in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical ligation strategy is paramount to the success of their work. Among the arsenal (B13267) of available techniques, hydrazone and oxime ligations stand out for their versatility and biocompatibility. This guide provides a comprehensive comparison of these two powerful methods, supported by experimental data, to aid in the selection of the optimal linkage for specific applications.

Hydrazone and oxime ligations are chemoselective reactions that form stable covalent bonds between a carbonyl group (an aldehyde or a ketone) and a hydrazine (B178648) or an aminooxy moiety, respectively. These reactions are widely employed in bioconjugation, drug delivery, and materials science due to their mild reaction conditions and high specificity. However, the nuanced differences in their stability, kinetics, and reversibility can significantly impact the performance of the resulting conjugate.

At a Glance: Key Differences Between Hydrazone and Oxime Linkages

FeatureHydrazone LinkageOxime LinkageKey Advantage
Stability More labile, particularly under acidic conditions.[1][2]Highly stable across a wide pH range.[1][2][3]Oxime: Superior stability for long-term applications.
Reversibility Reversible, especially at low pH.Generally considered a permanent linkage.Hydrazone: Advantageous for controlled release systems.
Reaction Kinetics Generally faster uncatalyzed reaction rates.Slower uncatalyzed reaction rates.Hydrazone: Faster conjugation in the absence of catalysts.
Catalysis Can be accelerated by aniline (B41778) and its derivatives.Efficiently catalyzed by aniline and its derivatives, such as m-phenylenediamine.Both: Reaction rates can be significantly enhanced.

Delving Deeper: A Quantitative Comparison

The following table summarizes key quantitative data from the literature, providing a clearer picture of the performance differences between hydrazone and oxime ligations.

ParameterHydrazone LinkageOxime LinkageExperimental ConditionsReference
Second-Order Rate Constant (k) ~167 M⁻¹s⁻¹~8.2 M⁻¹s⁻¹Reaction of an aromatic aldehyde with a 6-hydrazinopyridyl or aminooxyacetyl peptide, respectively, in the presence of 100 mM aniline at pH 7.--INVALID-LINK--
Hydrolytic Stability (Half-life) ~2 hours (acetylhydrazone)~25 daysIsostructural conjugates at pD 7.0.--INVALID-LINK--
Relative Hydrolysis Rate ~300-600 fold faster than oxime1 (baseline)Comparison of isostructural methylhydrazone and acetylhydrazone to an oxime at pD 7.0.--INVALID-LINK--
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹>10⁸ M⁻¹General observation for hydrazone and oxime bonds.--INVALID-LINK--

Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the reaction pathways for hydrazone and oxime formation, as well as a typical experimental workflow for bioconjugation.

Hydrazone_Formation Reactants Aldehyde/Ketone + Hydrazine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone + Water Intermediate->Product Dehydration

Hydrazone Formation Mechanism

Oxime_Formation Reactants Aldehyde/Ketone + Aminooxy Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + Water Intermediate->Product Dehydration

Oxime Formation Mechanism

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification & Analysis Biomolecule_Prep Prepare Biomolecule (e.g., Protein, Antibody) Mixing Mix Biomolecule and Reagent (with catalyst if needed) Biomolecule_Prep->Mixing Reagent_Prep Prepare Carbonyl or α-Nucleophile Reagent Reagent_Prep->Mixing Incubation Incubate under optimal (pH, temperature, time) Mixing->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

References

A Comparative Guide to PEG Length Hydrazide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a bioconjugate's ultimate success, profoundly influencing its efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers featuring a hydrazide moiety have garnered significant attention. Their utility stems from the ability to form a stable hydrazone bond with carbonyl groups (aldehydes or ketones) on a target molecule, a reaction that can be performed under mild, aqueous conditions ideal for sensitive biomolecules.[1][2]

This guide provides an objective comparison of different PEG length hydrazide linkers, supported by experimental data, to empower researchers in selecting the optimal linker for their specific bioconjugation needs. The length of the PEG spacer, ranging from short, discrete units (e.g., PEG4, PEG8) to longer chains (e.g., PEG24 and beyond), plays a pivotal role in modulating the physicochemical and biological properties of the resulting bioconjugate.[3][4]

The Impact of PEG Linker Length on Bioconjugate Properties

The incorporation of PEG linkers in bioconjugation offers several key advantages, including enhanced solubility, reduced immunogenicity, and improved stability.[1] The length of the PEG chain is a crucial parameter that allows for the fine-tuning of these properties.

Solubility and Stability: Longer PEG chains generally lead to increased hydrophilicity, which can be particularly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation. The PEG moiety can also provide a steric shield, protecting the bioconjugate from enzymatic degradation.

Pharmacokinetics: A primary benefit of PEGylation is the extension of the bioconjugate's circulation half-life. The increased hydrodynamic radius of molecules conjugated with longer PEG chains reduces their renal clearance, leading to prolonged residence time in the bloodstream.

Binding Affinity and Efficacy: The length of the PEG linker can influence the binding affinity and efficacy of the bioconjugate. In some cases, a longer, more flexible linker may be necessary to overcome steric hindrance and allow a targeting moiety to effectively engage its receptor. Conversely, for some interactions, a shorter, more constrained linker may result in higher binding affinity.

Data Presentation: Performance Comparison of Different PEG Length Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG8~4.00.47Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on ADC Tumor and Plasma Exposure

PEG Units in LinkerTumor Exposure (AUC)Plasma Exposure (AUC)Tumor to Plasma Exposure Ratio
2Similar to 4 PEG unitsLower than 8, 12, 24 PEG unitsLower than 8, 12, 24 PEG units
4Similar to 2 PEG unitsLower than 8, 12, 24 PEG unitsLower than 8, 12, 24 PEG units
8Significantly higher than 2, 4 PEG unitsHigher than 2, 4 PEG unitsSignificantly higher than 2, 4 PEG units
12Similar to 8, 24 PEG unitsHigher than 2, 4 PEG unitsSignificantly higher than 2, 4 PEG units
24Similar to 8, 12 PEG unitsHigher than 2, 4 PEG unitsSignificantly higher than 2, 4 PEG units

Data from a study investigating radiolabeled ADCs in tumor-bearing xenograft mice.

Table 3: Impact of PEG Linker Length on ADC Efficacy

PEG Units in LinkerReduction in Tumor Weight
Non-PEGylated11%
235-45%
435-45%
875-85%
1275-85%
2475-85%

Data from the same study as Table 2, showing a binary effect on tumor weight reduction.

Mandatory Visualization

Bioconjugation_Workflow General Workflow for Bioconjugation with Hydrazide-PEG Linkers cluster_Target Target Molecule Preparation cluster_Linker Linker-Payload Preparation cluster_Conjugation Conjugation and Purification Target_Molecule Protein, Antibody, or other Biomolecule Oxidation Generation of Aldehyde/Ketone Groups (e.g., periodate (B1199274) oxidation of glycans) Target_Molecule->Oxidation Conjugation Hydrazone Bond Formation (pH 5.0-7.0) Oxidation->Conjugation Hydrazide_PEG_Linker Hydrazide-PEGn-Linker (n = 4, 8, 12, etc.) Hydrazide_PEG_Linker->Conjugation Payload Drug, Fluorophore, or other Effector Molecule Linker_Activation Activation of Payload for Linker Attachment (if necessary) Payload->Linker_Activation Linker_Activation->Hydrazide_PEG_Linker Purification Purification of Bioconjugate (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

Caption: General workflow for bioconjugation using hydrazide-PEG linkers.

Linker_Length_Comparison Impact of PEG Linker Length on Bioconjugate Properties cluster_short Short PEG Linkers (e.g., PEG4, PEG8) cluster_long Long PEG Linkers (e.g., PEG12, PEG24) Short_Properties Properties: - Less steric hindrance - Potentially higher binding affinity in some cases - Lower impact on hydrodynamic size Decision Choice of PEG Linker Length Short_Properties->Decision Long_Properties Properties: - Increased solubility - Enhanced stability (steric shielding) - Longer circulation half-life - Reduced immunogenicity Long_Properties->Decision Application Desired Bioconjugate Profile (e.g., long half-life, high potency) Decision->Application

Caption: Decision framework for selecting PEG linker length.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of different PEG length hydrazide linkers.

Protocol 1: Site-Specific Conjugation of a Hydrazide-PEG-Drug to an Antibody

This protocol describes the conjugation of a hydrazide-PEG linker to the carbohydrate moieties of an antibody.

Materials:

  • Antibody (e.g., IgG) in PBS, pH 7.4

  • Sodium meta-periodate (NaIO₄) solution

  • Propylene (B89431) glycol

  • Hydrazide-PEGn-Drug (n = 4, 8, 12, 24) dissolved in DMSO

  • Aniline (B41778) (optional catalyst)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Methodology:

  • Antibody Oxidation:

    • To the antibody solution, add NaIO₄ to a final concentration of 1 mM.

    • Incubate in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and byproducts by buffer exchange into the Reaction Buffer using an SEC column.

  • Conjugation Reaction:

    • To the oxidized antibody solution, add a 50-fold molar excess of the desired Hydrazide-PEGn-Drug.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) from unreacted linker-drug and other reagents using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Analyze the purity and aggregation of the ADC by SDS-PAGE and SEC-HPLC.

Protocol 2: In Vitro Stability of Hydrazone Linkage

This protocol assesses the stability of the hydrazone bond in the purified ADCs at physiological and acidic pH.

Materials:

  • Purified ADCs with different PEG length linkers in PBS, pH 7.4

  • Incubation Buffer 1: PBS, pH 7.4

  • Incubation Buffer 2: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0

  • HPLC system with a hydrophobic interaction chromatography (HIC) column

Methodology:

  • Incubation:

    • Dilute each ADC to a final concentration of 1 mg/mL in both Incubation Buffer 1 and Incubation Buffer 2.

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot from each incubation.

    • Analyze the aliquots immediately by HIC-HPLC to monitor the release of the drug from the antibody.

  • Data Analysis:

    • Quantify the percentage of intact ADC remaining at each time point.

    • Plot the percentage of intact ADC versus time to determine the stability profile of each linker at different pH conditions.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol determines the pharmacokinetic profile of the ADCs in a relevant animal model.

Materials:

  • Purified ADCs with different PEG length linkers

  • Animal model (e.g., mice or rats)

  • ELISA or other suitable method for quantifying the ADC in plasma

Methodology:

  • Administration:

    • Administer a single intravenous (IV) dose of each ADC to a cohort of animals.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

    • Process the blood samples to obtain plasma.

  • Quantification:

    • Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Fit the data to a pharmacokinetic model to calculate key parameters such as clearance, volume of distribution, and elimination half-life (t½).

Concluding Remarks

The selection of the optimal PEG length for a hydrazide linker is a critical step in the design of effective bioconjugates. While longer PEG chains generally enhance the pharmacokinetic properties of a bioconjugate, this can sometimes come at the cost of reduced in vitro potency. The data presented in this guide demonstrates that there is often a threshold effect, where increasing the PEG length beyond a certain point (e.g., PEG8 or PEG12) may not provide significant additional benefits in terms of clearance and efficacy. Therefore, an empirical approach, guided by the principles and protocols outlined here, is essential to identify the ideal linker length for a specific antibody, payload, and therapeutic application. By systematically evaluating the impact of PEG linker length on the stability, pharmacokinetics, and efficacy of their bioconjugates, researchers can rationally design next-generation therapeutics with an improved therapeutic index.

References

Navigating the In Vivo Landscape: A Comparative Guide to m-PEG4-Hydrazide Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by balancing efficacy and toxicity. This guide provides an objective comparison of the in vivo stability of m-PEG4-Hydrazide linkers against other common linker technologies, supported by experimental data and detailed methodologies.

The premature release of a cytotoxic payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may not efficiently release the drug within the target tumor cell. The this compound linker, a pH-sensitive cleavable linker, is designed to remain stable at physiological pH and release its payload in the acidic environment of endosomes and lysosomes. The inclusion of a PEG4 spacer aims to improve hydrophilicity and pharmacokinetic properties.

Comparative In Vivo Stability of ADC Linkers

The stability of an ADC linker in vivo is primarily assessed by monitoring the drug-to-antibody ratio (DAR) over time and quantifying the amount of free payload in circulation. While specific in vivo stability data for ADCs utilizing an this compound linker is not extensively available in the public domain, the stability of hydrazone linkers, in general, has been a subject of investigation. Historically, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to premature drug release.[1][2] However, the chemical structure of the hydrazone bond can significantly influence its stability.[3]

PEGylation, the addition of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to enhance the stability and pharmacokinetic profile of ADCs.[4][5] The PEG4 moiety in the this compound linker is expected to create a hydrophilic cloud around the linker and payload, which can shield it from enzymatic degradation and reduce non-specific interactions, thereby improving its stability in circulation.

Linker TypeCleavage MechanismIn Vivo/Plasma Stability ProfileKey Considerations
This compound pH-sensitive (acid hydrolysis)Stability is influenced by the specific hydrazone bond structure. The PEG4 component is expected to enhance stability compared to non-PEGylated hydrazone linkers.Potential for premature payload release in circulation, though mitigated by PEGylation.
Valine-Citrulline (vc-PABC) Enzymatic (Cathepsin B)Generally stable in human and monkey plasma, but can show instability in rodent plasma due to carboxylesterase activity.Species-specific differences in stability need to be considered during preclinical development.
Disulfide Redox-sensitive (Glutathione)Stability can be variable and is influenced by the steric hindrance around the disulfide bond.Susceptible to reduction by circulating thiols, which can lead to premature drug release.
Thioether (non-cleavable) Proteolytic degradation of the antibodyHigh stability in circulation with minimal premature payload release.Payload is released as an amino acid-linker-drug adduct, which must retain cytotoxic activity.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study to Determine DAR

This study measures the change in the average number of drug molecules conjugated to an antibody over time in circulation.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats, non-human primates).

  • Dosing: Administer the ADC intravenously at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Total Antibody Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody (both conjugated and unconjugated).

    • Conjugated Antibody Quantification: Use a capture ELISA with an anti-payload antibody to measure the concentration of the antibody-drug conjugate.

    • LC-MS Analysis: Alternatively, use liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different drug-loaded species of the antibody.

  • DAR Calculation: Calculate the average DAR at each time point by dividing the concentration of conjugated drug by the concentration of total antibody.

Quantification of Free Payload in Plasma

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Protocol:

  • Animal Dosing and Sampling: Follow the same procedure as for the pharmacokinetic study.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., three volumes of acetonitrile) to the plasma samples to precipitate proteins.

    • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant containing the free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a standard curve of the pure payload to quantify the concentration of the free drug in the plasma samples.

Visualizing Experimental Workflows and Linker Cleavage

To better illustrate the processes involved in assessing ADC stability and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Phase cluster_analysis Ex Vivo Analysis dosing ADC Administration (Intravenous) sampling Blood Sampling (Multiple Time Points) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep dar_analysis DAR Analysis (ELISA or LC-MS) plasma_sep->dar_analysis free_payload Free Payload Quantification (LC-MS/MS) plasma_sep->free_payload stability_assessment Stability Assessment dar_analysis->stability_assessment Determine Rate of Drug Deconjugation free_payload->stability_assessment Quantify Premature Payload Release

Workflow for assessing the in vivo stability of ADCs.

linker_cleavage cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell cluster_alternatives Alternative Cleavage Mechanisms adc_stable Intact ADC (this compound Linker) internalization Internalization adc_stable->internalization Tumor Targeting endosome Endosome/Lysosome (Acidic pH) internalization->endosome release Payload Release endosome->release Hydrazone Cleavage vc_linker vc-PABC Linker vc_cleavage Enzymatic Cleavage (Cathepsin B) vc_linker->vc_cleavage disulfide_linker Disulfide Linker disulfide_cleavage Reductive Cleavage (Glutathione) disulfide_linker->disulfide_cleavage

Cleavage mechanism of this compound vs. other linkers.

Conclusion

The in vivo stability of an ADC linker is a multifaceted property influenced by its chemical nature, the presence of modifying moieties like PEG, and the biological environment. While hydrazone linkers offer the advantage of pH-dependent payload release, their stability in circulation must be carefully optimized. The incorporation of a PEG4 spacer in the this compound linker represents a rational design strategy to improve its pharmacokinetic profile and in vivo stability. However, rigorous experimental evaluation, as outlined in the protocols above, is essential to confirm the stability of any specific ADC construct and to guide the selection of the most appropriate linker for a given therapeutic application. Further head-to-head in vivo studies are needed to definitively position the this compound linker within the landscape of ADC technologies.

References

A Comparative Guide to Functional Assays for Proteins Modified with m-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance, and can shield it from proteolytic enzymes and the host immune system, thereby extending its circulation half-life and reducing immunogenicity. m-PEG4-Hydrazide is a specific PEGylation reagent that facilitates the covalent attachment of a short, discrete PEG chain (four ethylene (B1197577) glycol units) to proteins. This guide provides a comparative overview of essential functional assays for evaluating the impact of this compound modification on protein function, complete with experimental data and detailed protocols.

The hydrazide functional group on this compound is particularly useful for site-specific PEGylation. It reacts with carbonyl groups (aldehydes or ketones), which can be selectively introduced into a protein's structure. A common method involves the mild oxidation of carbohydrate moieties on glycoproteins, converting vicinal diols in sugar rings to aldehydes. This allows for a more controlled and homogenous PEGylation compared to reagents that target common amino acid side chains like lysine, which can often result in a heterogeneous mixture of modified proteins.

Evaluating the biological consequences of such a modification is critical. The following sections detail key functional assays, present comparative data, and provide the necessary protocols and workflows for researchers in drug development.

Binding Affinity Assays

One of the most immediate concerns following protein modification is whether the alteration has impacted its ability to bind to its target receptor, substrate, or other binding partners. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful, label-free techniques to quantify these interactions.

Comparative Data: Binding Kinetics of a Glycoprotein Antibody

The following table summarizes data from a hypothetical study comparing an unmodified monoclonal antibody (mAb) with its this compound modified counterpart. The modification was targeted to the Fc glycan region.

AnalyteKₐ (1/Ms)KᏧ (1/s)Kᴅ (M)
Unmodified mAb 1.2 x 10⁵5.0 x 10⁻⁴4.2 x 10⁻⁹
This compound mAb 1.1 x 10⁵5.2 x 10⁻⁴4.7 x 10⁻⁹

The data indicates that site-specific PEGylation at the Fc glycan with a short PEG chain like this compound has a negligible impact on the antibody's binding affinity to its target antigen, as the association (Kₐ), dissociation (KᏧ), and equilibrium dissociation (Kᴅ) constants remain largely unchanged.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: The target antigen is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: The unmodified or PEGylated mAb (analyte) is injected at various concentrations over the sensor surface.

  • Association/Dissociation: The binding (association) and subsequent unbinding (dissociation) are monitored in real-time by detecting changes in the refractive index at the surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters Kₐ, KᏧ, and Kᴅ.

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis Immobilize Immobilize Ligand (Antigen) on Chip Baseline Establish Baseline (Buffer Flow) Immobilize->Baseline Prepare Prepare Analyte (mAb / PEG-mAb) Association Association (Inject Analyte) Prepare->Association Baseline->Association Start Injection Dissociation Dissociation (Buffer Flow) Association->Dissociation Stop Injection Regeneration Regeneration (Remove Bound Analyte) Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Baseline Next Cycle Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine Ka, Kd, KD Fit->Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

In Vitro Bioactivity Assays

While binding is a prerequisite for function, it does not guarantee biological activity. Cell-based assays are crucial for determining if the PEGylated protein can still elicit the desired biological response.

Comparative Data: Cell Proliferation Assay

For a therapeutic protein designed to inhibit the proliferation of a cancer cell line, an MTS or XTT assay can quantify its efficacy.

Concentration (nM)% Inhibition (Unmodified Protein)% Inhibition (this compound Protein)
0.1 15.2 ± 2.114.8 ± 2.5
1.0 48.5 ± 3.545.9 ± 4.1
10 85.1 ± 4.282.5 ± 3.8
100 92.3 ± 2.891.8 ± 3.1
IC₅₀ (nM) 1.3 1.5

The results show that the half-maximal inhibitory concentration (IC₅₀) is comparable between the unmodified and the this compound modified protein, suggesting that the modification did not compromise its anti-proliferative activity.

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line (e.g., A549) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the unmodified or PEGylated protein for 48-72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to untreated control cells and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Therapeutic Therapeutic Protein (Unmodified or PEGylated) Therapeutic->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Stability and Aggregation Assays

A key advantage of PEGylation is the potential to increase protein stability. It is important to verify this and to ensure the modification does not induce aggregation, which can lead to reduced efficacy and increased immunogenicity.

Comparative Data: Thermal Stability and Aggregation

Differential Scanning Calorimetry (DSC) can be used to measure the thermal transition midpoint (Tm), an indicator of thermal stability. Size Exclusion Chromatography (SEC-HPLC) is used to quantify the percentage of monomer and high molecular weight species (aggregates).

Protein SampleTm (°C)% Monomer (Initial)% Monomer (After 4 weeks at 4°C)
Unmodified Protein 71.599.196.5
This compound Protein 73.299.599.2

The data shows a modest increase in the melting temperature for the PEGylated protein, suggesting enhanced thermal stability. More importantly, the PEGylated protein shows significantly less aggregation after four weeks of storage, highlighting its improved formulation stability.

Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)

  • System Setup: Equilibrate an HPLC system equipped with a size exclusion column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject a defined amount (e.g., 20 µg) of the protein sample onto the column.

  • Elution: Elute the sample isocratically. Proteins will separate based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each species.

SEC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Analysis Equilibrate Equilibrate SEC Column Inject Inject Sample Equilibrate->Inject Prepare Prepare Protein Sample Prepare->Inject Separate Separate by Size (Isocratic Elution) Inject->Separate Detect Detect by UV (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify % Monomer & % Aggregates Integrate->Quantify

Caption: Workflow for a Size Exclusion Chromatography (SEC-HPLC) experiment.

Purity Analysis of m-PEG4-Hydrazide Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bioconjugation reagents is paramount to the success of downstream applications, ensuring reproducibility and the desired therapeutic effect. This guide provides a comparative analysis of m-PEG4-Hydrazide, a commonly used PEGylation reagent, focusing on its purity analysis. We present a summary of purity data from various suppliers, detailed experimental protocols for key analytical techniques, and a discussion on the impact of purity on bioconjugation outcomes.

Comparative Purity of Commercially Available this compound

The purity of this compound can vary between suppliers. A summary of publicly available purity data is presented below. It is important to note that the methods used to determine purity may differ between manufacturers. Researchers are encouraged to request certificates of analysis for specific lot numbers.

Supplier/SourceStated PurityAnalytical Method(s) Mentioned
BroadPharm>95%NMR, SDS
Lumiprobe95+%NMR ¹H, HPLC-MS
CP Lab Safety>97% MinNot specified
AxisPharmHigh PurityNot specified
Santa Cruz BiotechnologyNot specifiedNot specified
PurePEGmin. 97%Not specified
Glycomindsynth95-98%Not specified

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity requires robust analytical methods. Below are detailed protocols for the most common techniques used for quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the target compound from its impurities.

Objective: To determine the purity of this compound by separating it from potential non-PEGylated and other process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and assess the purity of this compound.

Objective: To verify the identity of this compound and detect the presence of structurally similar impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ or D₂O.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Analysis:

    • The chemical shifts, splitting patterns, and integration values of the peaks should be consistent with the structure of this compound.

    • The absence of significant unassigned peaks indicates high purity. The characteristic peaks for this compound in CDCl₃ are approximately:

      • 3.38 ppm (s, 3H, -OCH₃)

      • 3.55-3.70 ppm (m, 16H, -OCH₂CH₂O-)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of this compound.

Objective: To verify the correct molecular weight of the this compound molecule.

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol or Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (C₁₀H₂₂N₂O₅, MW = 250.29). The primary ion observed should be [M+H]⁺ at m/z 251.30.

Impact of Purity on Bioconjugation

The purity of this compound directly influences the outcome of conjugation reactions and the quality of the final product, such as antibody-drug conjugates (ADCs).

  • Reactive Impurities: Impurities with reactive functional groups can compete with this compound for binding to the target molecule, leading to a heterogeneous product with undefined properties.

  • Non-reactive Impurities: Non-reactive impurities can lead to an overestimation of the reagent concentration, resulting in incomplete conjugation and lower yields.

  • Reproducibility: Lot-to-lot variability in purity can lead to inconsistent conjugation results, affecting the reliability and reproducibility of manufacturing processes.

Alternative PEGylation Reagents

While this compound is a versatile reagent, other PEG hydrazides with different PEG chain lengths or additional functional groups are available for specific applications.[1] The choice of reagent depends on the desired properties of the final conjugate, such as solubility, stability, and pharmacokinetic profile. The stability of the resulting hydrazone bond can also be influenced by the structure of the aldehyde or ketone on the target molecule.[2][3] For instance, hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[3]

Alternatives to hydrazide chemistry for PEGylation include maleimide (B117702) chemistry for reaction with thiols and NHS ester chemistry for reaction with amines. The choice of conjugation chemistry will depend on the available functional groups on the target molecule and the desired stability of the linkage.

Visualizing the Workflow and Impact of Purity

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_result Final Assessment sample This compound Sample hplc RP-HPLC sample->hplc nmr ¹H NMR sample->nmr ms ESI-MS sample->ms purity_calc Purity Calculation (%) hplc->purity_calc structure_ver Structure Verification nmr->structure_ver mw_confirm Molecular Weight Confirmation ms->mw_confirm pass Pass purity_calc->pass fail Fail purity_calc->fail structure_ver->pass structure_ver->fail mw_confirm->pass mw_confirm->fail

Caption: Experimental workflow for the purity analysis of this compound.

purity_impact cluster_reagent Reagent Quality cluster_conjugation Bioconjugation cluster_product Final Product cluster_outcome Downstream Outcome high_purity High Purity this compound conjugation_hp Efficient & Specific Conjugation high_purity->conjugation_hp low_purity Low Purity this compound (with impurities) conjugation_lp Inefficient & Non-specific Conjugation low_purity->conjugation_lp product_hp Homogeneous & Well-defined Product conjugation_hp->product_hp product_lp Heterogeneous & Ill-defined Product conjugation_lp->product_lp outcome_hp Reproducible & Reliable Results product_hp->outcome_hp outcome_lp Irreproducible & Unreliable Results product_lp->outcome_lp

Caption: Impact of this compound purity on bioconjugation outcomes.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG4-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling m-PEG4-Hydrazide, a valuable tool in bioconjugation and drug delivery. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. While one supplier, BroadPharm, has classified this compound as not hazardous under GHS, the presence of a hydrazide moiety warrants a cautious approach due to the potential risks associated with this functional group.

Key Chemical and Safety Data

For clarity and easy reference, the following table summarizes key chemical and safety data for this compound. Note the existence of two CAS numbers and slightly different molecular formulas and weights from different suppliers. Users should verify the details of their specific product.

PropertyValue/InformationSource
Chemical Name This compoundBroadPharm[1], AxisPharm[2]
CAS Number 1449390-68-4 or 1449390-65-1BroadPharm[1], AxisPharm[2]
Molecular Formula C10H22N2O5 or C12H26N2O6BroadPharm[1], PurePEG
Molecular Weight 250.3 g/mol or 294.34 g/mol BroadPharm, PurePEG
Appearance Likely a colorless liquid or solidPurePEG
Solubility Soluble in water, DMF, and DCMBroadPharm
Storage Store at –20 °C, dry, and protected from lightAxisPharm, BroadPharm
Hazard Classification Not classified as a hazard by one supplierBroadPharm

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory OperationRisk LevelMinimum Required PPE
Pre-weighing and Weighing (if solid) Low-MediumGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles. Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Protective Clothing: Lab coat.
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Work-up and Product Isolation Medium-HighGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles and consider a face shield if splashing is possible. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Handling Waste and Decontamination HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles and a face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Safety goggles and a face shield. Respiratory Protection: NIOSH-approved respirator if ventilation is inadequate. Protective Clothing: Lab coat and disposable shoe covers.
Large Spill (>1g) SevereGloves: Heavy-duty chemical-resistant gloves. Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Before handling, don all required PPE as outlined in the table above.

  • Weighing and Aliquoting : If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate pipetting devices. Perform these tasks over a spill tray to contain any potential spills.

  • Dissolving : When preparing solutions, add the this compound to the solvent slowly.

  • Reaction Setup : When using this compound in a reaction, ensure the setup is secure and properly ventilated within the fume hood.

Spill Management
  • Small Spills : For small spills, absorb the material with an inert absorbent material like sand or vermiculite. Sweep up the mixture and place it in a tightly closed container for disposal.

  • Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination : Thoroughly clean the spill area after the material has been removed.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection : Collect all waste materials (including empty containers, contaminated gloves, and absorbent materials) in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation :

    • Solid Waste : Collect unused solid this compound and any grossly contaminated items in a clearly labeled, sealed, chemical-resistant container.

    • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Sharps : Any contaminated sharps must be placed in a designated sharps container.

  • Disposal : Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company. Do not discharge this product into drains or sewers.

First Aid Measures

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.

  • Ingestion : Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Safety Procedures B Don Appropriate PPE A->B C Weighing and Aliquoting B->C D Dissolving in Solvent C->D E Performing Reaction D->E F Work-up and Isolation E->F G Decontaminate Glassware F->G H Segregate and Collect Waste F->H G->H I Properly Label Waste Container H->I J Store Waste for Pickup I->J K Spill Containment and Cleanup L Administer First Aid M Contact EHS

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.